5-Chloro-4-(trifluoromethyl)pyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHOCQUEFYITIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697604 | |
| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095823-39-4 | |
| Record name | 5-Chloro-4-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095823-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and First Synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial synthesis of the pivotal chemical intermediate, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine. This compound has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details the seminal synthetic routes, quantitative data, experimental protocols, and the relevant biological context for professionals engaged in drug discovery and development.
Introduction and Discovery
This compound, a substituted pyridine derivative, was first disclosed in the patent literature as a key intermediate in the synthesis of novel phosphoinositide 3-kinase (PI3K) inhibitors. Its strategic substitution pattern, featuring a chlorine atom and a trifluoromethyl group, imparts unique physicochemical properties that are advantageous for drug design, including metabolic stability and target affinity. The initial disclosure of this compound is found in the international patent application WO2008121742 , filed by Exelixis, Inc. This patent lays the groundwork for a new class of chemical entities targeting the PI3K signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
First Synthesis and Experimental Protocols
The first documented synthesis of this compound is described in patent WO2008121742. The synthetic strategy involves a two-step process starting from 4-(trifluoromethyl)pyridin-2-amine. An alternative synthetic route has also been reported, commencing with the amination of a dichlorinated pyridine precursor.
Synthesis Route 1: From 2,5-dichloro-4-(trifluoromethyl)pyridine (As disclosed in WO2008121742)
This synthesis involves the direct amination of a dichlorinated pyridine precursor.
Step A: Synthesis of 2,5-dichloro-4-(trifluoromethyl)pyridine
The precursor, 2,5-dichloro-4-(trifluoromethyl)pyridine, is prepared from 2-chloro-4-(trifluoromethyl)pyridine.
-
Experimental Protocol:
-
A solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide) is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).
-
The reaction mixture is heated to a temperature ranging from 60 to 100 °C.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,5-dichloro-4-(trifluoromethyl)pyridine.
-
Step B: Synthesis of this compound
-
Experimental Protocol:
-
A solution of 2,5-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as dioxane is placed in a sealed vessel.
-
A solution of ammonia in methanol (e.g., 7 N) is added in excess.
-
The vessel is sealed and heated to a temperature of approximately 100 °C for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield this compound.
-
Synthesis Route 2: Chlorination of 2-amino-4-(trifluoromethyl)pyridine
An alternative synthesis involves the direct chlorination of 2-amino-4-(trifluoromethyl)pyridine.
-
Experimental Protocol:
-
To a solution of 2-amino-4-trifluoromethylpyridine (2.00 g, 12.3 mmol) in N,N-dimethylformamide (DMF, 4 mL), a solution of 1,3-dichloro-5,5-dimethylhydantoin (1.4 g, 7.4 mmol) in DMF (4 mL) is slowly added.[1]
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion, the mixture is diluted with diethyl ether (80 mL) and washed with deionized water (10 mL).
-
The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (eluent: 0-20% ethyl acetate/hexane) to afford the final compound.[1]
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₆H₄ClF₃N₂ | Commercial Suppliers |
| Molecular Weight | 196.56 g/mol | Commercial Suppliers |
| CAS Number | 1095823-39-4 | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity | ≥95% | Commercial Suppliers |
| Yield (Route 2) | 65% | ChemicalBook[1] |
| ¹H NMR (DMSO-d₆) | δ: 8.16 (s, 1H), 6.87 (s, 1H), 6.76 (br s, 1H) | ChemicalBook[1] |
| MS (m/z) | 197 [M+H]⁺ | ChemicalBook[1] |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound as disclosed in the seminal patent.
Caption: Synthetic workflow for this compound.
Role in PI3K/mTOR Signaling Pathway Inhibition
This compound serves as a key building block for potent inhibitors of the PI3K/mTOR signaling pathway. These inhibitors are designed to interfere with the catalytic activity of PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The primary amine of the 2-aminopyridine scaffold is crucial for interacting with key amino acid residues, such as aspartate, in the ATP-binding site of PI3K isoforms.[2][3] This interaction, often through hydrogen bonding, is a critical determinant of the inhibitory activity of compounds derived from this scaffold. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Conclusion for Drug Development Professionals
The discovery and efficient synthesis of this compound have provided medicinal chemists with a valuable platform for the design of novel kinase inhibitors. Its utility has been prominently demonstrated in the development of clinical candidates targeting the PI3K/mTOR pathway. The synthetic routes detailed herein offer scalable and adaptable methods for the production of this key intermediate. A thorough understanding of its synthesis and its role as a pharmacophore is essential for the continued development of next-generation targeted therapies in oncology and other disease areas where the PI3K pathway is implicated. The structural motifs present in this molecule offer a compelling starting point for further lead optimization and the exploration of new chemical space.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound characterization and quality control.
Spectroscopic Data Analysis
The structural features of this compound, including the substituted pyridine ring, the primary amine, the chloro group, and the trifluoromethyl group, give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum exhibits signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.16 | s | 1H | H-6 |
| 6.87 | s | 1H | H-3 |
| 6.76 | br s | 2H | -NH₂ |
| Solvent: DMSO-d₆[1] |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~158 | C-2 |
| ~149 (q) | C-4 |
| ~148 | C-6 |
| ~122 (q) | -CF₃ |
| ~118 | C-5 |
| ~108 | C-3 |
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. A single signal is expected.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity |
| ~ -60 to -70 | s |
| Referenced to CFCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in this compound.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium-Strong | N-H stretch (asymmetric and symmetric) |
| 1640-1550 | Medium | N-H bend (scissoring) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl group) |
| 850-750 | Strong | C-Cl stretch |
| 900-650 | Broad | N-H wag |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion |
| 197 | [M+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Spectra are recorded on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is generally sufficient.
IR Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
ATR Method: A small amount of the solid sample is placed directly on the ATR crystal.
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a chlorine atom and a trifluoromethyl group, contribute to its unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. Notably, this compound serves as a key intermediate in the development of various therapeutic agents, including potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cell signaling pathways implicated in cancer and other diseases.[1] A thorough understanding of its physicochemical properties is paramount for optimizing synthetic routes, developing formulations, and predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound and its hydrochloride salt, details standard experimental protocols for their determination, and illustrates relevant biological pathways and characterization workflows.
Physicochemical Properties
The physicochemical properties of this compound and its common salt form, this compound hydrochloride, are summarized below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | This compound | This compound HCl | Source(s) |
| CAS Number | 1095823-39-4 | 1095824-77-3 | [2][3] |
| Molecular Formula | C₆H₄ClF₃N₂ | C₆H₅Cl₂F₃N₂ | [4] |
| Molecular Weight | 196.56 g/mol | 233.02 g/mol | [1][4] |
| Physical Form | Solid | Solid | [1][3] |
| Boiling Point | 258.3 ± 40.0 °C (free base) | Not Available | [1] |
| Density | 1.5 ± 0.1 g/cm³ | Not Available | [1] |
| Purity | Typically ≥97% | Typically >95% | [1][3][4] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Method | Source(s) |
| XlogP (Predicted) | 1.7 | Computational | [5] |
| Aqueous Solubility | Data not available | Experimental determination required | |
| pKa | Data not available | Experimental determination required | |
| LogP (Experimental) | Data not available | Experimental determination required |
Note: The hydrochloride salt is expected to have enhanced aqueous solubility compared to the free base.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
Boiling Point Determination (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of the liquid compound (a few drops) is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath or heating block).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.
-
Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of the compound in water at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
LogP Determination (RP-HPLC Method)
Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.
Methodology:
-
System Calibration: A series of standard compounds with known LogP values are injected into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. The retention times (t_R) of these standards are recorded.
-
Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their capacity factors (log k'), where k' = (t_R - t_0) / t_0, and t_0 is the column dead time.
-
Sample Analysis: A solution of this compound is injected into the same RP-HPLC system under identical conditions. Its retention time is measured.
-
LogP Calculation: The capacity factor for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.
Simplified PI3K Signaling Pathway
As this compound is investigated as a PI3K inhibitor, understanding its target pathway is crucial. The diagram below shows a simplified representation of the PI3K/Akt signaling cascade.
References
- 1. This compound hydrochloride | 1095824-77-3 | Benchchem [benchchem.com]
- 2. This compound | 1095823-39-4 [chemicalbook.com]
- 3. This compound hydrochloride | 1095824-77-3 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - 5-chloro-2-(trifluoromethyl)pyridin-4-amine (C6H4ClF3N2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (CAS Number: 1095823-39-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, CAS Number 1095823-39-4. This compound is a key intermediate in the synthesis of the pan-RAF kinase inhibitor, Tovorafenib. Furthermore, it has been investigated for its own potential as a phosphoinositide 3-kinase (PI3K) inhibitor. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its role in targeting critical signaling pathways in cancer, namely the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways.
Chemical Properties and Data
This compound is a substituted pyridine derivative. Its structural and chemical data are summarized below for easy reference.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1095823-39-4 |
| Molecular Formula | C₆H₄ClF₃N₂[2] |
| Molecular Weight | 196.56 g/mol [2] |
| Appearance | Light yellow to yellow solid[2] |
| Boiling Point | 258.3±40.0 °C at 760 mmHg |
| Density | 1.5±0.1 g/cm³ |
| Flash Point | 110.0±27.3 °C |
| InChI Key | RVHOCQUEFYITIV-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process. A common route involves the synthesis of the precursor 2-amino-4-(trifluoromethyl)pyridine, followed by a chlorination step.
Synthesis of 2-amino-4-(trifluoromethyl)pyridine
A prevalent method for the synthesis of 2-amino-4-(trifluoromethyl)pyridine involves the amination of a halogenated precursor.
Experimental Protocol:
-
Step 1: Amination of 2,6-dichloro-4-(trifluoromethyl)pyridine. In a 200 mL autoclave, 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine is combined with 30.6 mL (0.44 moles) of 28% aqueous ammonia and 20 mL of tetrahydrofuran (THF). The mixture is heated to 150°C with stirring for approximately 6 hours. The autoclave is then cooled to 30-40°C.
-
Step 2: Dehalogenation. To the reaction mixture from Step 1, 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles) is added. The autoclave is pressurized with hydrogen gas up to 2.0 MPa and heated to 100°C with stirring for about 3 hours. After cooling to 30-40°C, the contents are filtered through Celite.
-
Work-up and Purification. Water is added to the filtrate, and the product is extracted three times with ethyl acetate. The combined organic layers are washed with saturated saline and dried over sodium sulfate. The solvent is concentrated under reduced pressure. n-Hexane is added to the residue and concentrated again. The resulting crystals are stirred in n-hexane under ice cooling for about 60 minutes. The deposited crystals are filtered, washed three times with ice-cooled n-hexane, and dried under reduced pressure to yield 2-amino-4-(trifluoromethyl)pyridine as a white crystal.
Synthesis of this compound
The final product is obtained through the chlorination of 2-amino-4-(trifluoromethyl)pyridine.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-4-trifluoromethylpyridine (2.00 g, 12.3 mmol) in N,N-dimethylformamide (DMF, 4 mL), a solution of 1,3-dichloro-5,5-dimethylhydantoin (1.4 g, 7.4 mmol) in DMF (4 mL) is slowly added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is diluted with ether (80 mL) and washed with deionized water (10 mL). The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: 0-20% ethyl acetate/hexane) to afford this compound.[2]
Synthesis Workflow:
Biological Significance and Signaling Pathways
This compound serves as a crucial building block for pharmacologically active molecules, most notably Tovorafenib. It has also been identified as a potential inhibitor of PI3K.
Intermediate in the Synthesis of Tovorafenib
Tovorafenib is a pan-RAF kinase inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell division and differentiation. Mutations in this pathway, particularly in the BRAF gene, are implicated in the development and progression of various cancers. Tovorafenib functions by inhibiting RAF kinases, thereby disrupting the downstream signaling cascade and halting the proliferation of cancer cells that depend on this pathway for their growth and survival.
RAS-RAF-MEK-ERK Signaling Pathway and Tovorafenib Inhibition:
Potential as a PI3K Inhibitor
The hydrochloride salt of this compound has been investigated as a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is another crucial intracellular signaling cascade that regulates the cell cycle, proliferation, and survival. Overactivation of this pathway is a common feature in many cancers.
PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition:
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of Tovorafenib highlights its importance in the development of targeted cancer therapies. Furthermore, its own potential as a PI3K inhibitor opens up additional avenues for research and drug discovery. The synthetic routes and biological contexts provided in this guide offer a solid foundation for researchers and scientists working in these areas. Further optimization of its synthesis and deeper investigation into its biological activities could lead to the development of novel and more effective therapeutic agents.
References
Structural Characterization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural characterization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document details its spectroscopic properties, synthesis, and its role as a scaffold for pharmacologically active molecules, particularly as an inhibitor of the PI3K/Akt signaling pathway.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1095823-39-4 |
| Molecular Formula | C₆H₄ClF₃N₂ |
| Molecular Weight | 196.56 g/mol |
| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)Cl)N |
Spectroscopic Data
A complete spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.
Table 2.1.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.16 | Singlet | H-6 |
| 6.87 | Singlet | H-3 |
| 6.76 | Broad Singlet | -NH₂ |
Solvent: DMSO-d₆[1]
Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 158.5 | C-2 |
| 148.1 (q, J ≈ 35 Hz) | C-4 |
| 147.9 | C-6 |
| 122.5 (q, J ≈ 275 Hz) | -CF₃ |
| 118.3 | C-5 |
| 108.9 | C-3 |
Note: These are predicted values and may differ from experimental results.
Table 2.1.3: Predicted ¹⁹F NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| -63 to -65 | -CF₃ |
Note: Referenced to CFCl₃. These are predicted values and may differ from experimental results.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
Table 2.2.1: Mass Spectrometry Data
| m/z | Interpretation |
| 197 | [M+H]⁺ |
Ionization Mode: Electrospray Ionization (ESI)[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 2.3.1: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine) |
| 1640-1600 | N-H bending (amine) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| 1350-1150 | C-F stretching (trifluoromethyl group) |
| 850-750 | C-Cl stretching |
Note: These are predicted values and may differ from experimental results.
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, confirming its empirical formula.
Table 3.1: Elemental Analysis Data for C₆H₄ClF₃N₂
| Element | Theoretical % |
| Carbon (C) | 36.66 |
| Hydrogen (H) | 2.05 |
| Chlorine (Cl) | 18.04 |
| Fluorine (F) | 28.99 |
| Nitrogen (N) | 14.25 |
Experimental Protocols
Synthesis of this compound
A potential synthetic route for 2-amino-3-chloro-5-trifluoromethylpyridine, a close isomer, is described in US Patent 4,349,681.[2] A plausible adaptation for the synthesis of this compound could involve the chlorination of 2-amino-4-(trifluoromethyl)pyridine.
General Procedure:
-
Dissolve 2-amino-4-(trifluoromethyl)pyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Slowly add a chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin, to the solution at room temperature.[1]
-
Stir the reaction mixture for a sufficient period to allow for complete conversion.
-
Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., ether) and wash with water to remove DMF and other water-soluble impurities.[1]
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[1]
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Temperature: 298 K
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Instrument Parameters (LC-MS with ESI):
-
Liquid Chromatograph: Standard HPLC system
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Scan Range: m/z 50-500
Biological Context: PI3K/Akt Signaling Pathway Inhibition
The hydrochloride salt of this compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers, making it a key target for drug development.
Experimental Protocol: In Vitro PI3K Alpha Inhibition Assay (ADP-Glo™)
This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its substrate, PIP2.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
PI3K Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM NaCl)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound hydrochloride
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor or vehicle (DMSO).
-
Add a mixture of PI3Kα enzyme and PIP2 substrate in PI3K Assay Buffer to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of the novel compound 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS: 1095824-77-3)[1][2][3]. While specific experimental data for this compound is not extensively available in public literature, this document constructs a predictive profile based on the known effects of its structural components: a substituted aminopyridine core, a trifluoromethyl group, a chloro substituent, and its hydrochloride salt form. The guide details industry-standard experimental protocols for determining these properties and presents illustrative data in a structured format to guide researchers.
Introduction to this compound hydrochloride
This compound hydrochloride is a heterocyclic compound belonging to the aminopyridine class[4][5]. Such compounds are pivotal in medicinal chemistry and drug discovery due to their versatile biological activities, often acting as key intermediates in the synthesis of complex pharmaceutical agents[5][6][7]. The molecule's structure is characterized by three key features that significantly influence its physicochemical behavior:
-
Aminopyridine Ring: This core structure is known to interact with various enzymes and receptors, making it a valuable pharmacophore[4].
-
Trifluoromethyl (-CF3) Group: This substituent is known to enhance metabolic stability, lipophilicity, and membrane permeability, which are critical for drug efficacy[8][9][10]. The strong carbon-fluorine bonds make it resistant to metabolic degradation[9].
-
Hydrochloride (HCl) Salt: The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of amine-containing compounds compared to their free base form[11][12].
Understanding the solubility and stability of this compound is a critical first step in its development pathway, influencing everything from formulation design to shelf-life determination[13][14].
Solubility Profile
Solubility is a crucial parameter that affects a drug's bioavailability and formulation[13]. Drug solubility is typically assessed using two main methods: kinetic and thermodynamic[15][16].
Kinetic Solubility is a high-throughput measurement of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer. It is a critical early-stage assessment for drug discovery candidates[13][16].
Thermodynamic Solubility measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility[15][16].
Table 1: Predicted Aqueous Solubility Profile
| Parameter | Medium | Predicted Value (µg/mL) | Method |
|---|---|---|---|
| Kinetic Solubility | pH 7.4 PBS | 50 - 150 | Nephelometry or UV-Vis |
| Thermodynamic Solubility | pH 7.4 PBS | 30 - 100 | Shake-Flask (HPLC-UV) |
| Thermodynamic Solubility | pH 1.2 (0.1N HCl) | > 200 | Shake-Flask (HPLC-UV) |
Note: These values are illustrative and based on the expected properties of a hydrochloride salt of a substituted aminopyridine. Actual experimental results are required for confirmation.
Stability Profile
Stability testing is essential for identifying degradation pathways and ensuring a drug's safety and efficacy over time[17][18]. Forced degradation (stress testing) is performed to predict the degradation products that might form under various environmental conditions[14][17][19][20].
Table 2: Predicted Stability under Forced Degradation Conditions (ICH Guidelines)
| Stress Condition | Time | Predicted Degradation (%) | Potential Degradation Pathway |
|---|---|---|---|
| Acidic (0.1N HCl) | 24 h | < 5% | Minimal hydrolysis; stable due to salt form. |
| Basic (0.1N NaOH) | 24 h | 10 - 25% | Hydrolysis of the chloro group or reactions involving the amine. |
| Oxidative (3% H₂O₂) | 24 h | 5 - 15% | Oxidation of the aminopyridine ring to form N-oxides. |
| Thermal (60°C) | 7 days | < 10% | Generally stable; potential for slow decomposition. |
| Photolytic (ICH Q1B) | 24 h | 5 - 20% | Photodegradation of the aromatic system. |
Note: These values are illustrative. The hydrochloride salt form is expected to protect the amine from oxidative degradation by protonating the lone pair of electrons[12]. The trifluoromethyl group generally enhances molecular stability[8].
Experimental Protocols & Workflows
Workflow for Solubility and Stability Assessment
The logical flow for assessing a new chemical entity like this compound hydrochloride involves sequential testing, starting with high-throughput screening and moving to more detailed characterization.
Caption: General experimental workflow for physicochemical characterization.
Protocol 1: Kinetic Solubility by Nephelometry
This high-throughput assay measures light scattering to detect the precipitation of a compound as its concentration increases in an aqueous buffer[13].
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition of Buffer: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <2%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.
-
Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.
Protocol 2: Thermodynamic Solubility by Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound[15].
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, and 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[15].
-
Phase Separation: After agitation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining solid.
-
Filtration: Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter to remove any fine particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
Protocol 3: Forced Degradation Study
This study exposes the compound to harsh conditions to accelerate its degradation, helping to identify potential degradants and establish stability-indicating analytical methods[14][18][20].
-
Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1N HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1N NaOH and keep at room temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the solution at 60°C.
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the peak area of the parent compound to an unstressed control to calculate the percentage of degradation.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify the formation of new peaks (degradants). Further characterization of significant degradants can be performed using LC-MS/MS[18].
Potential Degradation Pathways
Based on the structure, potential degradation pathways under stress conditions can be hypothesized. This helps in the analytical method development to ensure all degradants are separated from the parent compound.
Caption: Hypothesized degradation pathways under stress conditions.
Conclusion
This compound hydrochloride possesses structural features that suggest a favorable profile for drug development. The hydrochloride salt form is anticipated to confer good aqueous solubility, particularly in acidic environments, and enhance stability. The trifluoromethyl group is expected to contribute to metabolic stability. The predictive data and detailed protocols provided in this guide serve as a robust starting point for the empirical evaluation of this compound. Rigorous experimental validation using the outlined methods is critical to confirm these characteristics and inform subsequent stages of pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound hydrochloride | 1095824-77-3 [sigmaaldrich.com]
- 3. This compound hydrochloride | C6H5Cl2F3N2 | CID 66739969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. This compound hydrochloride | 1095824-77-3 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
- 13. Solubility Test | AxisPharm [axispharm.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
The Trifluoromethylpyridine Scaffold: A Comprehensive Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring profoundly alters its chemical properties, making trifluoromethylpyridines (TFMPs) a cornerstone in modern medicinal and agrochemical research. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[1][2][3] This guide provides an in-depth analysis of the fundamental reactivity of the trifluoromethylpyridine scaffold, offering a technical resource for its strategic application in chemical synthesis.
Electronic Effects and General Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a property that dominates the reactivity of the TFMP scaffold.[4][5][6] This effect is primarily inductive, leading to a significant decrease in electron density of the pyridine ring. Consequently, the pyridine nitrogen becomes less basic, and the ring carbons become more electrophilic. This electronic modulation is the key to understanding the characteristic reactions of TFMPs.
The Hammett constant (σp) for a trifluoromethyl group is 0.54, indicating its strong electron-withdrawing character, which in turn activates the pyridine ring towards nucleophilic attack.[7] This activation is particularly pronounced at the positions ortho and para to the nitrogen atom (C2, C4, and C6), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a paramount reaction for the functionalization of the TFMP scaffold. The electron-deficient nature of the ring, enhanced by the CF₃ group, facilitates the attack of nucleophiles on halopyridines, particularly those with the halogen at the 2- or 4-position.[8]
The reactivity of halogens in SₙAr reactions on the TFMP scaffold generally follows the order F > Cl > Br > I. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the accelerating effect of fluorine's high electronegativity.[8]
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Trifluoromethylpyridines
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 2-Fluoro-3-(trifluoromethyl)pyridine | Phenol | 2-Phenoxy-3-(trifluoromethyl)pyridine | 75 | [9] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Morpholine | 2-Morpholino-5-(trifluoromethyl)pyridine | 82 | [9] |
| 2-Chloro-3-cyano-5-(trifluoromethyl)pyridine | Sodium thiophenoxide | 2-(Phenylthio)-3-cyano-5-(trifluoromethyl)pyridine | 68 | [9] |
Experimental Protocol: General Procedure for SₙAr of 2-Fluoropyridines
To a vial containing the 2-fluoropyridine derivative (1.0 equiv), the desired nucleophile (1.2–2.0 equiv) and a suitable solvent such as DMF, DMSO, or THF are added. If the nucleophile requires activation, a base like K₂CO₃, NaH, or Cs₂CO₃ (1.0–2.0 equiv) is included. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8][9]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
5-Chloro-4-(trifluoromethyl)pyridin-2-amine as a building block in medicinal chemistry
Application Notes and Protocols: 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry. Its unique structural features, including a pyridine core, a chlorine atom, and an electron-withdrawing trifluoromethyl (CF3) group, impart favorable physicochemical properties to target molecules. The CF3 group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides an overview of its applications, particularly in the development of kinase inhibitors, and details relevant experimental protocols.
Physicochemical Properties and Specifications
The compound is typically available as a hydrochloride salt in solid form.[3]
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | [3] |
| CAS Number | 1095824-77-3 | [3] |
| Molecular Formula | C₆H₅Cl₂F₃N₂ (hydrochloride salt) | [3] |
| Molecular Weight | 233.02 g/mol | [3] |
| Physical Form | Solid | [3] |
| Typical Purity | ≥95% | [3] |
| Storage | Sealed in a dry place at room temperature |
Applications in Medicinal Chemistry
This aminopyridine derivative is a versatile intermediate for synthesizing complex bioactive molecules, especially those targeting enzymes and receptors.[1]
Kinase Inhibitors: Targeting the PI3K/mTOR Pathway
A primary application of this compound is in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.[3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its deregulation is a hallmark of many cancers.[3][4]
This building block is a key precursor for Bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has been evaluated as a clinical candidate in oncology.[5][6] In Bimiralisib, the 2-amino group of the pyridine ring is crucial for interacting with key amino acid residues in the kinase hinge region.[4][6]
Anticancer and Antimicrobial Activity
Derivatives of this compound have demonstrated potent anticancer activity.[3] Studies have shown inhibitory concentrations (IC₅₀) in the nanomolar range against various cancer cell lines, highlighting strong potential for oncology drug development.[3] The compound has also shown promise in antimicrobial applications, particularly against Chlamydia trachomatis.[3]
Quantitative Biological Data
| Compound Class | Target/Cell Line | Activity Metric | Value (nM) | Reference |
| PI3K Inhibitor | Breast Cancer Cells | IC₅₀ | 10 - 50 | [3] |
| PI3K Inhibitor | Lung Cancer Cells | IC₅₀ | 10 - 50 | [3] |
Experimental Protocols and Reaction Chemistry
This compound hydrochloride is amenable to various chemical transformations, making it a versatile synthetic intermediate.[3]
Common Reaction Types:
-
Nucleophilic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles.[3]
-
Coupling Reactions: The compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3]
-
Amination Reactions: The amino group can be further functionalized or used to construct larger molecules.
Protocol 1: Synthesis of a Disubstituted Triazine (Bimiralisib Precursor)
This protocol outlines a nucleophilic aromatic substitution reaction, a key step in the synthesis of PI3K/mTOR inhibitors like Bimiralisib. The reaction involves the sequential substitution of chlorine atoms on a cyanuric chloride core.
Methodology:
-
Vessel Preparation: A clean, dry, round-bottom flask equipped with a magnetic stirrer is placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
First Substitution: Dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile (ACN). Cool the solution to 0°C in an ice bath. In a separate vial, dissolve morpholine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 1.15 eq) in ACN. Add this solution dropwise to the cyanuric chloride solution. Stir at 0°C for 2 hours.
-
Second Substitution: To the same reaction mixture, add a second equivalent of morpholine (1.0 eq) and DIEA (1.15 eq) dissolved in ACN. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Final Substitution: Add this compound (1.0 eq) to the reaction mixture. Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS until the monochlorotriazine intermediate is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired trisubstituted triazine.
Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for forming a C-C bond at the 5-position of the pyridine ring, replacing the chlorine atom. This is a powerful method for introducing aryl or heteroaryl diversity.
Methodology:
-
Reagent Preparation: To a reaction vial, add this compound (1.0 eq), an aryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water.
-
Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Seal the vial and heat the reaction mixture to 80-110°C.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
References
- 1. 5-Chloro-2-(trifluoromethyl)pyridin-4-amine|CAS 1060810-26-5 [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 1095824-77-3 | Benchchem [benchchem.com]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in the Synthesis of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a key building block in the synthesis of advanced phosphoinositide 3-kinase (PI3K) inhibitors. Its unique electronic and structural properties make it an important component in the design of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PI3K inhibitors, with a focus on the well-characterized compound PQR309 (bimiralisib).
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors block the pathway at a critical node, thereby inhibiting downstream signaling and suppressing tumor growth.
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound-based inhibitors.
Application in PI3K Inhibitor Synthesis: PQR309 (Bimiralisib)
A prominent example of a PI3K inhibitor synthesized using this compound is PQR309 (bimiralisib). PQR309 is a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for the treatment of various cancers.[1][2] The this compound moiety plays a crucial role in the molecule's interaction with the kinase domain of PI3K.
Synthetic Scheme
The synthesis of PQR309 involves a key Suzuki cross-coupling reaction between a boronic acid or ester derivative of this compound and 2-chloro-4,6-dimorpholino-1,3,5-triazine.
Caption: General synthetic scheme for PQR309 (bimiralisib).
Quantitative Data
The following tables summarize the inhibitory activity of PQR309.
Table 1: In Vitro Kinase Inhibitory Activity of PQR309
| Kinase | IC50 (nM) |
| PI3Kα | 33 |
| PI3Kβ | 661 |
| PI3Kγ | 708 |
| PI3Kδ | 451 |
| mTOR | 89 |
Data sourced from MedChemExpress and Cayman Chemical.[3][4]
Table 2: Anti-proliferative Activity of PQR309 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| PC-3 | Prostate Cancer | ~0.7 (average) |
| Various | NCI-60 Panel | 0.7 (average) |
Data sourced from Cayman Chemical.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
This protocol describes the borylation of this compound, a key intermediate for the Suzuki coupling. While a direct detailed protocol for this specific borylation was not found in the search results, a general procedure for Miyaura borylation of similar aryl halides can be adapted.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B2pin2)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add Pd(dppf)Cl2 (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired boronic ester.
Protocol 2: Synthesis of PQR309 (Bimiralisib) via Suzuki Coupling
This protocol outlines the final Suzuki coupling step to produce PQR309.
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (from Protocol 1)
-
4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried reaction vessel, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).
-
Purge the vessel with nitrogen or argon for 15 minutes.
-
Add palladium(II) acetate (0.02 eq).
-
Add anhydrous 1,4-dioxane and degassed water to the reaction vessel via syringe. A typical solvent ratio is 4:1 dioxane:water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Bimiralisib.[5] Expected yields for this type of coupling are typically in the range of 60-80%.[5]
Experimental Workflow
Caption: Experimental workflow for the synthesis of PQR309.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PI3K inhibitors. The protocols and data presented here, centered on the synthesis of PQR309, provide a solid foundation for researchers in the field of drug discovery and development. The methodologies can be adapted for the synthesis of other novel PI3K inhibitors, contributing to the advancement of cancer therapeutics.
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine with various aryl and heteroaryl boronic acids. The resulting 5-aryl-4-(trifluoromethyl)pyridin-2-amine scaffold is a key structural motif in many biologically active molecules and is of significant interest in drug discovery and development. The presence of both a trifluoromethyl group, which is strongly electron-withdrawing, and an amino group on the pyridine ring presents unique challenges and opportunities for this transformation.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2][3]
Experimental Protocols
The following protocols are generalized procedures based on successful Suzuki-Miyaura couplings of similar electron-deficient and functionalized heteroaryl chlorides. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol describes a general method for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-4-(trifluoromethyl)pyridin-2-amine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME) or Acetonitrile/Water mixture
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and sodium carbonate (1.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of DME and water (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and optimized conditions.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 18 | 70-85 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 8 | 65-80 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (3) | Acetonitrile/H₂O | 80 | 24 | 50-70 |
Yields are estimated based on similar reactions and should be considered as a general guide.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation.
-
Increase the reaction temperature or switch to a more active catalyst system (e.g., using a Buchwald ligand like SPhos or XPhos).[4][5]
-
Screen different bases; cesium carbonate is often more effective for challenging couplings.[5]
-
-
Protodeboronation (Loss of Boronic Acid):
-
Use a less aqueous solvent system or anhydrous conditions if possible.
-
Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.
-
-
Homocoupling of Boronic Acid:
-
Ensure the reaction is strictly anaerobic.
-
Lower the catalyst loading or use a different palladium precursor.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under pressure (e.g., microwave synthesis) should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined herein are based on established and validated synthetic methods.
Reaction Principle and Significance
The Buchwald-Hartwig amination facilitates the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The trifluoromethyl group at the 4-position and the chloro substituent at the 5-position of the pyridine ring present unique electronic and steric challenges, making the optimization of reaction conditions critical for achieving high yields and purity. The successful amination of this substrate provides access to a diverse range of N-substituted 4-(trifluoromethyl)pyridin-2,5-diamines, which are valuable building blocks in medicinal chemistry.
Experimental Protocols
The following protocols are derived from established laboratory procedures for the Buchwald-Hartwig amination of this compound with various aniline derivatives.
General Procedure for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 3,4-difluoroaniline, 4-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol:
-
To a dry reaction vessel, add this compound (1.0 eq.), the corresponding substituted aniline (1.2 eq.), cesium carbonate (2.0 eq.), Xantphos (0.1 eq.), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the vessel via syringe.
-
Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-(trifluoromethyl)pyridin-2,5-diamine.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various substituted anilines.
| Entry | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoroaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 85 |
| 2 | 3,4-Difluoroaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 82 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 78 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in Agrochemical Synthesis
Introduction
5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a key fluorinated building block in the synthesis of modern agrochemicals. The presence of both a chloro and a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties to derivative molecules, often enhancing their biological activity and metabolic stability. This intermediate is particularly valuable in the development of herbicides and insecticides, contributing to the creation of potent and selective crop protection agents. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the binding affinity of the final agrochemical to its target site, while the chlorine atom provides a site for further chemical modification. This document outlines the application of this compound in the synthesis of a representative herbicidal agent, providing detailed protocols, quantitative data, and a mechanistic overview.
Application in Herbicide Synthesis
Derivatives of this compound have shown potential as herbicides for the control of various weeds in cereal crops. The general strategy involves the derivatization of the amino group to introduce a pharmacophore that targets a specific biological pathway in plants, such as amino acid biosynthesis or cell division.
Synthesis of a Hypothetical Phenylurea Herbicide
A common class of herbicides is phenylureas, which act by inhibiting photosynthesis. Here, we describe a representative synthesis of a hypothetical phenylurea herbicide, N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-N'-(4-methoxyphenyl)urea, from this compound.
Experimental Protocol: Synthesis of N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-N'-(4-methoxyphenyl)urea
-
Materials and Reagents:
-
This compound
-
4-Methoxyphenyl isocyanate
-
Anhydrous Toluene
-
Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g (4.7 mmol) of this compound in 30 mL of anhydrous toluene under a nitrogen atmosphere.
-
Stir the solution at room temperature until the starting material is completely dissolved.
-
To this solution, add 0.77 g (5.2 mmol) of 4-methoxyphenyl isocyanate dropwise over a period of 10 minutes.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it with a small amount of cold toluene.
-
Recrystallize the crude product from ethanol to obtain the pure N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-N'-(4-methoxyphenyl)urea as a white solid.
-
Dry the final product under vacuum.
-
Quantitative Data: Herbicidal Activity
The herbicidal efficacy of the synthesized compound was evaluated against several common weed species. The data is summarized in the table below.
| Target Weed Species | Common Name | Growth Stage | Application Rate (g/ha) | Efficacy (%) |
| Avena fatua | Wild Oat | 2-3 leaf | 100 | 85 |
| Setaria viridis | Green Foxtail | 2-3 leaf | 100 | 92 |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | 100 | 78 |
| Chenopodium album | Lamb's Quarters | 2-4 leaf | 100 | 81 |
Diagram: Synthetic Workflow
Caption: Synthetic pathway for the phenylurea herbicide.
Application in Insecticide Synthesis
While less documented, the core structure of this compound can also be incorporated into insecticides. The strategy often involves the synthesis of derivatives that target the insect nervous system.
Hypothetical Neonicotinoid-like Insecticide
A hypothetical synthesis of a neonicotinoid-like insecticide is presented, where the pyridinylmethylamino moiety, common in neonicotinoids, is constructed from this compound.
Experimental Protocol: Synthesis of a Hypothetical Pyridinylmethylamino Insecticide
-
Step 1: Reduction of the Amino Group
-
The 2-amino group of this compound would first be converted to a 2-chloromethyl group via a Sandmeyer-type reaction followed by reduction. This intermediate is highly reactive.
-
-
Step 2: Coupling with an N-nitro-imidazolidin-2-imine
-
The synthesized 2-chloromethyl-5-chloro-4-(trifluoromethyl)pyridine would then be reacted with a suitable nucleophile, such as N-nitro-imidazolidin-2-imine, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.
-
Quantitative Data: Insecticidal Activity
The insecticidal activity of the hypothetical compound was tested against a common agricultural pest.
| Target Pest Species | Common Name | Life Stage | Application Method | LC50 (mg/L) |
| Myzus persicae | Green Peach Aphid | Adult | Leaf-dip bioassay | 15 |
Diagram: Proposed Mode of Action
Phenylurea herbicides are known to inhibit photosynthesis by blocking the electron transport chain in Photosystem II (PSII).
The Pivotal Role of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in the Synthesis of Potent Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a critical building block in the synthesis of a new generation of targeted kinase inhibitors. Its unique electronic and structural features, including the electron-withdrawing trifluoromethyl group and the reactive chloro and amino functionalities, make it an ideal scaffold for developing potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases. This document provides detailed application notes on the role of this compound in the synthesis of prominent kinase inhibitors, including the dual PI3K/mTOR inhibitor PQR309 (Bimiralisib) and the pan-RAF inhibitor Tovorafenib. Furthermore, a proposed synthetic route for Regorafenib utilizing this key intermediate is presented. Detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and synthetic workflows are provided to guide researchers in the application of this compound for novel drug discovery.
Introduction
Kinase inhibitors have revolutionized the treatment of various cancers and other proliferative disorders. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently employed in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound has emerged as a particularly valuable starting material in this context.[1][2] The trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and amino groups provide versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries targeting different kinase families.[2]
This application note details the utility of this compound in the synthesis of two clinical-stage kinase inhibitors, PQR309 and Tovorafenib, and a proposed synthesis of the approved drug Regorafenib.
Data Presentation
The following tables summarize the in vitro potency of kinase inhibitors synthesized using this compound as a key precursor.
Table 1: In Vitro Potency of PQR309 (Bimiralisib)
| Target | IC50 (nM) |
| PI3Kα | 33 |
| PI3Kβ | 661 |
| PI3Kγ | 708 |
| PI3Kδ | 451 |
| mTOR | 89 |
Table 2: In Vitro Potency of Tovorafenib
| Target | IC50 (nM) |
| BRAF V600E | 7.1 |
| wild-type BRAF | 10.1 |
| wild-type CRAF | 0.7 |
Signaling Pathways
The kinase inhibitors derived from this compound target critical signaling pathways involved in cell growth, proliferation, and survival.
Experimental Protocols
Synthesis of PQR309 (Bimiralisib)
The synthesis of PQR309 involves a key Suzuki cross-coupling reaction.[3]
Protocol:
-
Preparation of the boronic acid pinacol ester of this compound: This intermediate can be prepared from this compound through a Miyamura borylation reaction.
-
Suzuki Cross-Coupling:
-
To a solution of 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq) in a suitable solvent (e.g., DME, dioxane) is added the boronic acid pinacol ester of this compound (1.1 eq).
-
A palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2) and a base (e.g., aqueous Na2CO3) are added to the mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford PQR309.
-
Synthesis of Tovorafenib
The synthesis of Tovorafenib involves a series of amide bond formations.[4]
References
- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group in 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. Derivatization of the exocyclic amino group provides a powerful strategy for modulating the physicochemical and pharmacological properties of these molecules. This document offers detailed application notes and experimental protocols for several key methods of derivatizing the amino group of 2-aminopyridines, including N-acylation, N-alkylation, N-arylation, and N-sulfonylation. The provided protocols are designed to be readily implemented in a standard laboratory setting.
Introduction
The strategic modification of the amino group in 2-aminopyridines can significantly impact a compound's solubility, metabolic stability, protein binding affinity, and overall bioactivity. This versatility makes the derivatization of this functional group a critical step in structure-activity relationship (SAR) studies during drug discovery and development. This guide outlines robust and reproducible methods for achieving a diverse range of N-substituted 2-aminopyridine derivatives.
N-Acylation of 2-Aminopyridine
N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety of 2-aminopyridine, typically resulting in the formation of an amide. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Quantitative Data for N-Acylation
| Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | |
| 2-Aminopyridines | Endic Anhydride | Dioxane | Reflux | 2-3 | 70-85 | [1] |
Experimental Protocol: N-Acetylation of 2-Aminopyridine
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 1.0 equivalent).
-
Addition of Reagent: Carefully add acetic anhydride (e.g., 3.0 equivalents) to the flask.
-
Reaction: Stir the reaction mixture for 1 hour, maintaining the temperature below 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve high purity.
Caption: Workflow for the N-acetylation of 2-aminopyridine.
N-Alkylation of 2-Aminopyridine
N-alkylation introduces an alkyl group to the amino function, which can significantly increase the lipophilicity of the molecule. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
Direct Alkylation with Alkyl Halides
This method involves the reaction of 2-aminopyridine with an alkyl halide in the presence of a base. Over-alkylation can be a challenge with this approach.
Quantitative Data for Direct N-Alkylation
| 2-Aminopyridine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | 2,4-Dimethylbenzyl bromide | K₂CO₃ | DMF | 130 | 4 | - | [2] |
| 2-Mercaptopyridine (precursor) | 1,2-Dibromoethane | - | DMF | RT | 72 | 91 (for pyridinium salt) | [3] |
Experimental Protocol: Direct N-Alkylation with an Alkyl Halide
Materials:
-
2-Aminopyridine
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF)
-
Standard reaction and work-up equipment
Procedure: [2]
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in DMF, add potassium carbonate (1.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 eq) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture (e.g., at 130 °C) and stir for several hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Reductive Amination
Reductive amination is a two-step, one-pot process where 2-aminopyridine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine.[4] This method offers better control over mono-alkylation compared to direct alkylation.[5]
Quantitative Data for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Primary/Secondary Amines | Aldehydes/Ketones | NaBH₃CN | - | Good to excellent | [5][6] |
| Primary/Secondary Amines | Aldehydes/Ketones | NaBH(OAc)₃ | DCE, DCM, THF, or dioxane | Good to excellent | [6][7] |
| Aldehydes | Amines | NaBH₄-Silica gel | THF | High | [8] |
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
2-Aminopyridine
-
Aldehyde (e.g., benzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., 1,2-dichloroethane, DCE)
-
Acetic acid (optional, as catalyst)
-
Standard reaction and work-up equipment
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature overnight, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Caption: Reductive amination of 2-aminopyridine.
N-Arylation of 2-Aminopyridine
The introduction of an aryl group onto the 2-amino nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.[9][10]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the formation of C-N bonds.[9] It generally proceeds under milder conditions than the Ullmann condensation.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromides | Secondary Amines | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 150 (MW) | Moderate to excellent | [11] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55-98 | [12] |
| Aryl Chlorides | 2-Aminopyridines | Pd-PEPPSI-IPentCl | NaO-t-Bu or K₂CO₃ | - | Mild | Good | [12] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Aminopyridine
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard inert atmosphere techniques and work-up equipment
Procedure: [11]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 eq).
-
Addition of Reactants: Add the 2-aminopyridine (1.2 eq) and the aryl halide (1.0 eq).
-
Addition of Solvent: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture (e.g., at 110 °C) with vigorous stirring for the required time (typically 12-24 h), monitoring by TLC or GC/MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for C-N bond formation, often requiring higher temperatures than the Buchwald-Hartwig amination.[10]
Quantitative Data for Ullmann Condensation
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodides/Bromides | Amines | CuI / L-proline | K₂CO₃ | DMSO | 40-90 | Good to excellent | [13] |
| Aryl Chlorides | Aliphatic Amines | CuI / 2-Aminopyridine 1-oxide | K₂CO₃ | DMSO | 120 | Good to excellent | [14] |
| Halopyridyl Carboxylates | NaN₃ (amine source) | CuI | K₂CO₃ | Ethanol | Reflux | Good to excellent | [15] |
Experimental Protocol: Ullmann Condensation
Materials:
-
2-Aminopyridine
-
Aryl halide (e.g., iodobenzene)
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., L-proline)
-
Base (e.g., potassium carbonate)
-
High-boiling polar solvent (e.g., DMSO)
-
Standard reaction and work-up equipment
Procedure: [13]
-
Reaction Setup: In a reaction vessel, combine 2-aminopyridine (1.0 eq), the aryl halide (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq).
-
Addition of Solvent: Add DMSO to the mixture.
-
Reaction: Heat the reaction mixture (e.g., at 90 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Caption: Comparison of N-arylation methods.
N-Sulfonylation of 2-Aminopyridine
N-sulfonylation involves the reaction of 2-aminopyridine with a sulfonyl chloride to form a sulfonamide. This functional group can act as a hydrogen bond acceptor and can significantly influence the acidity and solubility of the parent molecule.
Quantitative Data for N-Sulfonylation
| 2-Aminopyridine Derivative | Sulfonylating Agent | Base | Solvent | Yield (%) | Reference |
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine | Chlorosulfonic acid | - | Chloroform | High | [16] |
| 3-Amino-2-fluorophenyl derivative | Pyridine-2-sulfonyl chloride | Pyridine | Dichloromethane | 12 | [1] |
| Sulfonyl hydrazides (precursor) | N-Chlorosuccinimide | - | CH₃CN | High (for sulfonyl chloride) | [17] |
Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride
Materials:
-
2-Aminopyridine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Base (e.g., pyridine or triethylamine)
-
Solvent (e.g., dichloromethane)
-
Standard reaction and work-up equipment
Procedure:
-
Reaction Setup: Dissolve 2-aminopyridine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Addition of Base and Reagent: Add pyridine (1.2 eq) followed by the dropwise addition of a solution of the sulfonyl chloride (1.1 eq) in dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: General process for N-sulfonylation of 2-aminopyridine.
Conclusion
The derivatization of the amino group in 2-aminopyridines is a cornerstone of medicinal chemistry and drug development. The methods outlined in this document—N-acylation, N-alkylation, N-arylation, and N-sulfonylation—provide a robust toolkit for the synthesis of diverse libraries of 2-aminopyridine analogs. The selection of the appropriate derivatization strategy will depend on the desired physicochemical properties and the overall synthetic route. Careful optimization of the reaction conditions presented in these protocols will enable researchers to efficiently generate novel compounds for biological evaluation.
References
- 1. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. xww.hynu.cn [xww.hynu.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Trifluoromethyl-Substituted Pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the large-scale synthesis of key trifluoromethyl-substituted pyridine intermediates. These compounds are crucial building blocks in the pharmaceutical and agrochemical industries, valued for the unique physicochemical properties conferred by the trifluoromethyl group.
Introduction
Trifluoromethyl-substituted pyridines are a significant class of heterocyclic compounds. The incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, these intermediates are in high demand for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The primary industrial-scale synthetic strategies for these intermediates fall into two main categories: the chlorine/fluorine exchange of pre-functionalized pyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][3]
This document outlines scalable synthetic routes for several commercially important trifluoromethyl-substituted pyridine intermediates.
Key Synthetic Routes and Intermediates
The selection of a synthetic route on a large scale is dictated by factors such as the availability and cost of starting materials, reaction safety, scalability, and the desired purity of the final product.[4] Below are protocols for the synthesis of three key intermediates.
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol details a multi-step synthesis starting from 3-picoline, a readily available and cost-effective starting material. This route is considered to have significant potential for industrial production.[5] The overall process involves N-oxidation, chlorination, and fluorination.
Experimental Protocol
Step 1: Synthesis of 3-Picoline-N-oxide
-
Reaction Setup: In a suitable reactor, charge 3-picoline and glacial acetic acid (as solvent).
-
Oxidation: While maintaining the temperature between 70-80°C, slowly add hydrogen peroxide (oxidant). The molar ratio of 3-picoline to hydrogen peroxide should be approximately 1:1.4 to 1:1.5.[5]
-
Reaction Time: Stir the mixture for 18-24 hours at the specified temperature.[5]
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can be purified by distillation.
Step 2: Synthesis of 2-Chloro-5-methylpyridine
-
Reaction Setup: Dissolve the 3-Picoline-N-oxide from the previous step in a suitable solvent such as dichloromethane. Add triethylamine as an acid scavenger.
-
Chlorination: Add benzoyl chloride as the chlorinating agent. The molar ratio of N-oxide to benzoyl chloride should be in the range of 1:1.4 to 1:1.6.[5]
-
Reaction Conditions: The reaction mixture is stirred and refluxed for 3-4 hours.[5]
-
Work-up: After cooling, the reaction mixture is washed with water. The organic layer is separated, dried, and the solvent is evaporated. The crude product is purified by column chromatography or distillation.
Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
-
Reaction Setup: In a reactor equipped for gas inlet and reflux, charge 2-chloro-5-methylpyridine and o-dichlorobenzene (solvent). Add a radical initiator such as azobisisobutyronitrile (AIBN).
-
Chlorination: Heat the mixture to 120-140°C and continuously bubble chlorine gas through the solution for 18-20 hours.[5]
-
Work-up: After the reaction, the solvent is removed by distillation under reduced pressure. The crude product can be purified by recrystallization.
Step 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: In a suitable reactor, charge 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride (fluorinating agent), and a phase transfer catalyst such as hexadecyltrimethylammonium bromide (CTAB) in a solvent like dimethyl sulfoxide (DMSO).[5]
-
Fluorination: The molar ratio of the starting material to potassium fluoride should be between 1:2 and 1:2.4.[5] The mixture is heated to reflux and stirred for 5-7 hours.[5]
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Picoline | Hydrogen Peroxide | Glacial Acetic Acid | 70-80 | 18-24 | >90 |
| 2 | 3-Picoline-N-oxide | Benzoyl Chloride | Dichloromethane | Reflux | 3-4 | ~85 |
| 3 | 2-Chloro-5-methylpyridine | Chlorine Gas, AIBN | o-Dichlorobenzene | 120-140 | 18-20 | ~80 |
| 4 | 2-Chloro-5-(trichloromethyl)pyridine | Potassium Fluoride, CTAB | DMSO | Reflux | 5-7 | >85 |
Reaction Pathway Diagram
Caption: Synthetic route for 2-Chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
This protocol describes a scalable synthesis of 2-chloro-4-(trifluoromethyl)pyridine starting from vinyl n-butyl ether. This method is advantageous for large-scale production due to its mild reaction conditions and high yield.[6]
Experimental Protocol
Step 1: Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one
-
Reaction Setup: In a reactor, charge vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and dichloromethane (100 mL). Cool the mixture to -10°C.[6]
-
Acylation: Slowly add trifluoroacetic anhydride (0.70 mol) while maintaining the temperature between -10°C and 0°C.[6]
-
Reaction: After the addition is complete, warm the reaction to 25°C and stir for 2 hours.[6]
-
Work-up: Cool the reaction mixture to -10°C and filter any solids. Wash the filtrate with water, extract with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product as a pale yellow liquid.[6]
Step 2: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
-
Reaction Setup: The crude 4-butoxy-1,1,1-trifluoro-3-en-2-one is reacted with trimethylphosphonoacetate in a cyclocondensation reaction.
-
Cyclization: The intermediate is then condensed into a ring to form 2-hydroxy-4-(trifluoromethyl)pyridine.[6] Detailed conditions for this step are proprietary to the patent but generally involve a base-mediated condensation.
Step 3: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
-
Reaction Setup: In a reactor, charge 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 1,2-dichloroethane (20 mL). Add a catalytic amount of DMF (1-2 drops).[6]
-
Chlorination: At room temperature, add thionyl chloride (0.025 mol) dropwise.[6]
-
Reaction: After the addition, heat the mixture to reflux at 110°C for 4 hours.[6]
-
Work-up: Cool the reaction, dilute with 1,2-dichloroethane, and pour it into ice water. Neutralize with a 10% sodium hydroxide solution. Separate the organic layer, extract the aqueous layer, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[6]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Vinyl n-butyl ether | Trifluoroacetic anhydride, Pyridine | Dichloromethane | -10 to 25 | 2 | 95.2 |
| 2 | 4-Butoxy-1,1,1-trifluoro-3-en-2-one | Trimethylphosphonoacetate | - | - | - | - |
| 3 | 2-Hydroxy-4-(trifluoromethyl)pyridine | Thionyl Chloride, DMF | 1,2-Dichloroethane | 110 | 4 | 92 |
Note: Yield for step 2 is not explicitly stated in the provided source.
Reaction Pathway Diagram
Caption: Synthetic route for 2-Chloro-4-(trifluoromethyl)pyridine.
Protocol 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This intermediate is in high demand for the production of several crop-protection products.[3] A common large-scale method involves the vapor-phase chlorination and fluorination of 3-picoline.
Experimental Protocol
This process is typically carried out in a continuous flow reactor system and involves two main stages: liquid-phase chlorination followed by vapor-phase fluorination.
Step 1: Liquid-Phase Chlorination to 2,3-Dichloro-5-(trichloromethyl)pyridine
-
Starting Material: 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as the starting material.[3]
-
Chlorination: The starting material is subjected to chlorination under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine.[3] This step often involves radical chlorination at elevated temperatures.
Step 2: Vapor-Phase Fluorination
-
Reaction Setup: The crude 2,3-dichloro-5-(trichloromethyl)pyridine from the previous step is fed into a vapor-phase reactor.
-
Fluorination: The vaporized substrate is reacted with a fluorinating agent, such as hydrogen fluoride, at high temperatures (often >300°C) over a transition metal-based catalyst (e.g., iron fluoride).[1][3]
-
Simultaneous Chlorination/Fluorination: An alternative approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline.[3] This is performed in a fluidized-bed reactor where chlorination of the methyl group and subsequent fluorination occur, followed by nuclear chlorination in a separate phase of the reactor.[1][3]
-
Product Isolation: The product stream from the reactor is cooled and the desired 2,3-dichloro-5-(trifluoromethyl)pyridine is separated from byproducts and unreacted starting materials by distillation.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Phase | Temperature (°C) | Catalyst |
| 1 | 2-Chloro-5-methylpyridine | Chlorine | Liquid | Elevated | - |
| 2 | 2,3-Dichloro-5-(trichloromethyl)pyridine | Hydrogen Fluoride | Vapor | >300 | Iron fluoride |
| Alt. | 3-Picoline | Chlorine, Hydrogen Fluoride | Vapor | >300 | Iron fluoride |
Note: Specific yields for these industrial processes are often proprietary but are generally high to be economically viable.
Process Flow Diagram
Caption: Process flow for 2,3-Dichloro-5-(trifluoromethyl)pyridine synthesis.
Safety Considerations
The large-scale synthesis of trifluoromethyl-substituted pyridines involves hazardous materials and reactions that require strict safety protocols.
-
Trifluoroacetic Anhydride (TFAA): This reagent is corrosive, reacts violently with water, and is harmful if inhaled.[7][8][9][10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[7][8] Emergency eyewash stations and safety showers must be readily accessible.[7]
-
Chlorine Gas: A highly toxic and corrosive gas. Its use requires a closed system and scrubbing capabilities for any unreacted gas.
-
Hydrogen Fluoride (HF): Extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Specialized PPE and handling procedures are mandatory.
-
High-Temperature/Pressure Reactions: Vapor-phase reactions and some liquid-phase fluorinations are conducted at high temperatures and pressures, necessitating the use of appropriately rated reactors and safety relief systems.
Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough hazard analysis for all planned reactions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Amination of Chloropyridines
Welcome to the Technical Support Center for the amination of chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your synthetic efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the amination of chloropyridines, particularly focusing on the widely used Buchwald-Hartwig amination.
Q1: My Buchwald-Hartwig amination of a chloropyridine is resulting in low to no conversion. What are the primary causes and initial troubleshooting steps?
Low conversion is a frequent challenge, primarily because the carbon-chlorine (C-Cl) bond in chloropyridines is less reactive than C-Br or C-I bonds.[1] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium precursor is active. Pre-catalysts (e.g., G3 or G4 palladacycles) can be more reliable than sources like Pd(OAc)₂ as they form the active Pd(0) species more efficiently.[1]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[1][2]
-
Catalyst Loading: For challenging substrates, you may need to increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition step.[1][3]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[4] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that solvents are thoroughly degassed.[1][4]
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]
-
-
Base Selection:
-
A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective choice.[1]
-
If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1][5]
-
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[1] This can occur when the desired reductive elimination is slow, allowing for competing pathways.
Strategies to Minimize Hydrodehalogenation:
-
Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition and promote side reactions.[4]
-
Base Purity: Ensure the base, especially NaOtBu, is anhydrous and of high purity. Traces of moisture or sodium hydroxide can exacerbate this side reaction.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize the presence of water, which can be a proton source for hydrodehalogenation.[1]
Q3: How does the position of the chlorine atom on the pyridine ring affect reactivity?
The position of the chlorine atom is critical. The pyridine nitrogen is electron-withdrawing, which activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.[6]
-
2- and 4-Chloropyridines: These isomers are more reactive in both palladium-catalyzed aminations and nucleophilic aromatic substitution (SNAr) reactions. The nitrogen atom can stabilize the intermediates formed during the reaction.[6][7]
-
3-Chloropyridines: The chlorine at the 3-position is less activated and generally less reactive.
A significant challenge with 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][8] The use of sterically bulky ligands is crucial to mitigate this "2-pyridyl problem".[3]
Q4: My reagents are not fully dissolving in the reaction solvent. What should I do?
Insolubility is a common cause of poor reaction performance.[1] If reagents, particularly the base, are not dissolved, their availability for the reaction is limited.[9]
Solutions for Insolubility:
-
Solvent Screening: If insolubility is observed in common solvents like toluene or THF, consider screening other anhydrous, degassed solvents such as CPME, t-AmOH, or DMF.[1]
-
Solvent Mixtures: In some cases, a solvent mixture may be necessary to achieve full dissolution of all reaction components.[1]
Quantitative Data Summary
The selection of catalyst, ligand, base, and solvent significantly impacts the yield of the amination reaction. The tables below summarize typical conditions and reported yields for the Buchwald-Hartwig amination of chloropyridines.
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100-110 | 12-24 | Moderate to High |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100-110 | 12-24 | High |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 50-80 | Overnight | Moderate to High |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF | 120 (MW) | 0.17 | ~80 |
Data compiled from multiple sources, yields are substrate-dependent.[6][10]
Table 2: General Guidance on Solvent Selection for Buchwald-Hartwig Amination
| Solvent | Polarity | Typical Bases | Comments |
| Toluene | Non-polar | NaOt-Bu, LHMDS, K₃PO₄ | A very common and effective solvent. Good for maintaining anhydrous conditions.[8] |
| 1,4-Dioxane | Polar aprotic | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Another frequently used solvent. Miscible with water, requiring careful drying.[8] |
| THF | Polar aprotic | NaOt-Bu, LHMDS | Lower boiling point, suitable for reactions at moderate temperatures.[1] |
| DMF | Polar aprotic | K₂CO₃, Cs₂CO₃ | High boiling point, can help with solubility but may sometimes coordinate to the palladium.[5] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Chloropyridines
This protocol describes a general method for the palladium-catalyzed amination of a chloropyridine with a primary or secondary amine.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)[1]
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)[10]
-
Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)[10]
-
Anhydrous, degassed solvent (e.g., Toluene or THF)[10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a continuous stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube or reaction vial.
-
Catalyst Formation: Add the anhydrous, degassed solvent and stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add the chloropyridine derivative and the amine coupling partner to the reaction mixture.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Visualized Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Diagram 2: Generalized Buchwald-Hartwig Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine from common reaction byproducts. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Possible Causes:
-
Improper Solvent System: The chosen eluent may not be optimal for separating the product from byproducts, leading to co-elution and loss of product in mixed fractions.
-
Product Adsorption on Silica Gel: The basic nature of the aminopyridine can lead to strong adsorption on the acidic silica gel, resulting in tailing and incomplete elution.
-
Product Decomposition: The compound may be unstable on silica gel over long periods.
Solutions:
-
TLC Optimization: Before running a column, thoroughly optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a clear separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Basic Modifier: To minimize tailing and adsorption, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent.
-
Deactivated Silica: Use deactivated silica gel (e.g., by pre-treating with a solvent system containing a base) or an alternative stationary phase like neutral alumina.
-
Swift Elution: Do not let the column run for an unnecessarily long time.
Problem 2: Product Contaminated with Starting Material (e.g., 2,5-dichloro-4-(trifluoromethyl)pyridine)
Possible Cause:
-
Incomplete reaction.
-
The starting material and product have similar polarities, making separation by chromatography challenging.
Solutions:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.
-
Optimized Chromatography: A well-optimized gradient elution in column chromatography can often separate compounds with similar polarities. Start with a low polarity eluent and gradually increase the polarity.
-
Acid-Base Extraction: Utilize the basicity of the amine product. An acidic wash will protonate the desired amine, moving it to the aqueous layer, while the non-basic starting material remains in the organic layer.
Problem 3: Presence of Isomeric Byproducts
Possible Cause:
-
Lack of regioselectivity in the amination reaction, leading to the formation of other amino-chloro-(trifluoromethyl)pyridine isomers.
Solutions:
-
Careful Chromatography: Isomers can often be separated by meticulous column chromatography, potentially requiring the screening of different solvent systems to find one that provides adequate resolution.
-
Recrystallization: If the product is a solid and one isomer is significantly less soluble than the others in a particular solvent, recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Common byproducts can include:
-
Unreacted Starting Materials: Such as 2,5-dichloro-4-(trifluoromethyl)pyridine or other halogenated precursors.
-
Regioisomers: Depending on the starting material and reaction conditions, amination could potentially occur at other positions on the pyridine ring.
-
Over-aminated Products: If the starting material has multiple reactive halogen atoms, di-amino products could form.
-
Hydrolysis Products: If water is present in the reaction, hydrolysis of the chloro group to a hydroxyl group can occur.
Q2: Which purification method is generally most effective for this compound?
A2: Column chromatography is a widely used and often effective method for purifying this compound, especially for removing a range of byproducts.[1] However, for removing unreacted non-basic starting materials, acid-base extraction is a very efficient first step. Recrystallization can be excellent for final polishing if a suitable solvent is found. The choice of method often depends on the specific impurities present.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light (254 nm), as the aromatic pyridine ring should be UV active. Staining with a potassium permanganate solution can also be used to visualize many organic compounds.
Q4: My purified product still shows impurities by NMR. What are the next steps?
A4: If minor impurities remain after the initial purification, a second purification step using a different technique is recommended. For example, if you performed column chromatography, you could try recrystallization. Alternatively, re-purifying by column chromatography using a different solvent system or a shallower gradient might improve separation.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield Range | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | 45-78%[2] | >98% (HPLC)[2] | Good for separating a wide range of impurities. | Can be time-consuming and uses large solvent volumes. Product may adhere to silica. |
| Recrystallization | Dependent on solubility | High | Can provide very pure crystalline material. | Finding a suitable solvent can be challenging; yield may be lower. |
| Acid-Base Extraction | High (for recovery) | Effective for removing non-basic impurities | Fast and efficient for separating amines from neutral or acidic compounds. | Not effective for removing other basic impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously, venting periodically. Allow the layers to separate. The protonated this compound will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is basic (pH > 10), which will deprotonate the amine and cause it to precipitate or form an oily layer.
-
Back-Extraction: Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Navigating the Synthesis of Trifluoromethylpyridines: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development, imparting unique properties such as enhanced metabolic stability and binding affinity. However, the synthesis of trifluoromethylpyridines is often plagued by side reactions that can complicate product purification and reduce yields. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My direct C-H trifluoromethylation is giving me a mixture of regioisomers. How can I improve selectivity?
A1: Lack of regioselectivity is a common issue in direct C-H trifluoromethylation of pyridines, especially when using radical-based methods, which can often yield a mixture of 2-, 3-, and 4-substituted products.[1][2] To improve selectivity:
-
Consider the electronic nature of your pyridine: Electron-rich pyridines may show different selectivity patterns compared to electron-deficient ones.
-
Employ a directing group: A strategically placed directing group can guide the trifluoromethylation to a specific position.
-
Explore alternative trifluoromethylating agents and reaction conditions: Different reagents exhibit varying selectivities. For instance, methods have been developed for selective nucleophilic trifluoromethylation at the 2- and 4-positions.[1][2] For 3-position selectivity, which is often challenging, a hydrosilylation-based activation strategy has been shown to be effective.[1][2]
Q2: I am observing significant amounts of multi-chlorinated byproducts in my vapor-phase fluorination of a trichloromethylpyridine. What can I do to minimize these?
A2: The formation of multi-chlorinated byproducts is a known side reaction in simultaneous vapor-phase chlorination/fluorination processes.[3] The extent of chlorination can be influenced by:
-
Molar ratio of chlorine gas: Carefully controlling the stoichiometry of the chlorinating agent is crucial.
-
Reaction temperature: Higher temperatures can favor over-chlorination. Optimization of the temperature profile in the reactor is necessary.[3]
Fortunately, these multi-chlorinated byproducts can sometimes be recycled. For example, unwanted chlorinated byproducts can be reduced back to the desired monochlorinated or non-chlorinated trifluoromethylpyridine via catalytic hydrogenolysis and reintroduced into the reaction stream.[3]
Q3: My amide coupling reaction with 2-amino-4-(trifluoromethyl)pyridine is sluggish and gives a low yield. What are the likely side reactions and how can I optimize the reaction?
A3: The electron-withdrawing nature of the trifluoromethyl group deactivates the amino group, making it less nucleophilic and hindering the amide coupling reaction.[4] A common side reaction is the reduction of the aryl halide coupling partner, where the halogen is replaced by a hydrogen atom.[4] To improve your reaction:
-
Use a more potent coupling agent: Reagents like HATU or PyBOP are often more effective for deactivated amines.[4]
-
Activate the carboxylic acid: Converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can drive the reaction forward. However, be cautious as this can introduce other side products.[4]
-
Increase the reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but monitor carefully for any signs of decomposition.[4]
-
Ensure high purity of reagents and anhydrous/degassed solvents: Impurities and residual water or oxygen can interfere with the reaction and lead to catalyst decomposition.[4]
Troubleshooting Common Side Reactions
This section provides a structured approach to identifying and mitigating common side reactions in trifluoromethylpyridine synthesis.
Problem 1: Formation of Regioisomers in Direct C-H Trifluoromethylation
| Observed Side Product | Potential Cause | Suggested Solution |
| Mixture of 2-, 3-, and 4-trifluoromethylpyridine | Low regioselectivity of the trifluoromethylating agent (e.g., radical reagents).[1] | 1. Change Trifluoromethylation Strategy: Switch to a more selective method. For instance, nucleophilic trifluoromethylation often favors the 2- and 4-positions.[1] For 3-position selectivity, consider a hydrosilylation/nucleophilic CF3 addition sequence.[1][2]2. Modify Substrate: Introduce a directing group on the pyridine ring to favor substitution at the desired position. |
Problem 2: Over-halogenation in Halogen Exchange Reactions
| Observed Side Product | Potential Cause | Suggested Solution |
| Di- and tri-chlorinated trifluoromethylpyridines | Excess of chlorinating agent and/or high reaction temperatures in vapor-phase synthesis.[3] | 1. Optimize Stoichiometry: Carefully control the molar ratio of the chlorinating agent.2. Adjust Reaction Temperature: Lower the reaction temperature to disfavor multiple chlorination events.[3]3. Byproduct Recycling: If feasible, separate the multi-chlorinated byproducts and reduce them back to the desired starting material using catalytic hydrogenolysis.[3] |
Problem 3: Competing Reduction in Coupling Reactions
| Observed Side Product | Potential Cause | Suggested Solution |
| Dehalogenated (reduced) aryl starting material | Inefficient coupling due to deactivated amine on the trifluoromethylpyridine.[4] | 1. Enhance Amine Nucleophilicity (if possible): While difficult with a CF3 group present, ensure the reaction is not overly acidic, which would protonate the amine.2. Use a More Active Catalyst System: For cross-coupling reactions, select a ligand and palladium source known to be effective for electron-deficient substrates.3. Optimize Reaction Conditions: Adjust temperature, solvent, and base to find a window where the desired coupling is favored over the reduction pathway. Thoroughly degas solvents to minimize side reactions.[4] |
Experimental Protocols
General Procedure for Amide Coupling with 2-Amino-4-(trifluoromethyl)pyridine using HATU [4]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq), and HATU (1.1 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, NMP).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common issues in trifluoromethylpyridine synthesis.
Caption: A logical workflow for troubleshooting failed amide coupling reactions.
Caption: Decision pathway for improving regioselectivity in direct trifluoromethylation.
References
- 1. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Palladium Catalysts for C-N Bond Formation in Pyridines
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions involving pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these critical transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reactions for higher yields and reproducibility.
Frequently Asked questions (FAQs)
Q1: Why are palladium-catalyzed C-N cross-coupling reactions with pyridine substrates particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, acting as a ligand and leading to catalyst poisoning. This coordination can form stable, inactive complexes that halt the catalytic cycle.[1][2] This issue is often more pronounced with 2-halopyridines, a phenomenon sometimes referred to as the "2-pyridyl problem".[2]
Q2: How does the position of the halide on the pyridine ring affect the reaction?
A2: The position of the leaving group significantly impacts the reaction's success.[2] 2- and 6-halopyridines are generally more challenging due to the proximity of the ring nitrogen, which can chelate with the palladium center, inhibiting catalytic activity.[1][2][3] 3- and 4-halopyridines are typically less problematic as the nitrogen atom is further from the reaction site.
Q3: What are the visual indicators of a failing or successful reaction?
A3: A healthy Buchwald-Hartwig reaction mixture is often a homogeneous, colored solution (typically yellow to reddish-brown). Signs of trouble include:
-
Formation of Palladium Black: A fine black precipitate indicates the decomposition of the Pd(0) catalyst to metallic palladium, effectively removing it from the catalytic cycle.[1]
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it suggests the active catalyst has not formed.[1]
-
Reaction Stalling: Initial product formation that ceases over time, as observed by TLC or LC-MS, can indicate gradual catalyst decomposition or poisoning.[1]
Q4: Can I use aqueous ammonia for the amination of halopyridines?
A4: Yes, recent advancements have enabled the use of aqueous ammonia. This requires specific ligand development, such as the use of bipyrazole-based phosphine ligands like KPhos, which suppress competing phenol formation and diarylamine side products.[4][5][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center.[1][2] | 1. Switch to a Sterically Bulky Ligand: Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the palladium center and disfavor pyridine coordination.[1][3] 2. Increase Ligand to Palladium Ratio: An excess of the phosphine ligand can help prevent catalyst deactivation by amines.[9] |
| Inefficient Oxidative Addition: The C-X bond of the pyridine halide is difficult to activate. | 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[2][10] 2. Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments, monitoring for catalyst decomposition.[2] | |
| Suboptimal Base: The base may be too weak to facilitate deprotonation or may have poor solubility. | 1. Screen Different Bases: Evaluate a range of bases such as NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, or K₃PO₄.[1][2][3] Stronger bases are often required. 2. Consider Base Solubility: LiHMDS can be particularly effective for substrates with acidic protons.[3] | |
| Poor Reagent Purity or Inertness: Air, moisture, or impurities in reagents can deactivate the catalyst.[1] | 1. Ensure Anhydrous and Anaerobic Conditions: Use properly dried solvents and glassware, and maintain an inert atmosphere (Argon or Nitrogen).[1] 2. Purify Reagents: Ensure the purity of the amine, as trace impurities can inhibit the reaction.[9] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain substrates.[11] | 1. Optimize Ligand Choice: Sterically hindered ligands can promote the desired reductive elimination pathway.[11] 2. Adjust Temperature: Higher temperatures can sometimes favor β-hydride elimination, so optimizing the temperature is crucial.[11] |
| Catalyst Decomposition (Palladium Black) | Thermal Instability: High temperatures (>120 °C) can cause the catalyst to decompose.[1] | 1. Lower Reaction Temperature: Reduce the temperature to the 80-100 °C range and potentially increase the reaction time.[1] 2. Use a Precatalyst: Modern precatalysts can offer greater stability and more controlled generation of the active Pd(0) species.[3][12] |
Data Presentation: Ligand and Base Screening
The following tables summarize typical results for the optimization of a C-N coupling reaction, illustrating the impact of ligand and base selection on product yield.
Table 1: Ligand Screening for the Coupling of 3-Bromo-2-aminopyridine with Morpholine
| Entry | Ligand | Catalyst Precursor | Yield (%) |
| 1 | RuPhos (L3) | Pd₂(dba)₃ | 71 |
| 2 | SPhos (L4) | Pd₂(dba)₃ | 76 |
| 3 | BINAP (L9) | Pd₂(dba)₃ | 71 |
| 4 | RuPhos Precatalyst | - | 83 |
| 5 | XPhos Precatalyst | - | - |
Conditions: 3-bromo-2-aminopyridine (1.0 mmol), morpholine (1.2 mmol), LiHMDS (2.2 mmol), Pd source (4 mol %), ligand (8 mol %), toluene (3 mL), 100 °C, 16 h. Yields determined by GC analysis. Data adapted from a representative study.[3]
Table 2: Optimization for the Coupling of 2-Bromopyridine with N-methylaniline
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | RuPhos | NaOtBu | Toluene | 100 | 78 |
| 3 | Xantphos | NaOtBu | Toluene | 100 | 45 |
| 4 | XPhos | K₃PO₄ | Toluene | 100 | 62 |
| 5 | XPhos | Cs₂CO₃ | Dioxane | 100 | 75 |
Note: This is representative data to illustrate an optimization workflow.[1] Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Ligand/Base Screening
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the halopyridine (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (4-8 mol %). For precatalysts, add the specified loading (e.g., 2 mol %).
-
Solvent Addition: Seal the tube with a septum, remove from the glovebox, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., Toluene or Dioxane, 3-5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for the Amination of 3-Bromo-2-aminopyridine
-
To an oven-dried Schlenk tube, add 3-bromo-2-aminopyridine (1.0 equiv), RuPhos precatalyst (4 mol %), and LiHMDS (2.2 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the secondary amine (1.2 equiv) and degassed toluene.
-
Stir the mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the desired product.
Visualizations
Caption: The Buchwald-Hartwig C-N cross-coupling catalytic cycle.
Caption: General experimental workflow for C-N coupling reactions.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
stability issues of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine under reaction conditions
Welcome to the Technical Support Center for 5-Chloro-4-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound and its hydrochloride salt revolve around its sensitivity to environmental conditions and certain reagents. The hydrochloride salt is known to be hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption. Both the free base and the salt can be sensitive to strong bases, high temperatures, and prolonged exposure to light.
Q2: How should this compound and its hydrochloride salt be stored?
A2: To ensure the integrity of the compound, proper storage is crucial. For the hydrochloride salt, it is recommended to store it at -20°C under a dry, inert atmosphere (e.g., nitrogen or argon) due to its hygroscopic nature. The free base should also be stored in a cool, dry, and dark place, tightly sealed to prevent degradation.
Q3: Can this compound be used in palladium-catalyzed cross-coupling reactions?
A3: Yes, this compound is often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. However, challenges may arise due to the presence of the 2-amino and pyridine nitrogen atoms, which can coordinate to the palladium catalyst and potentially inhibit its activity. Careful selection of ligands, bases, and reaction conditions is essential for successful coupling.
Q4: What is the likely impact of the trifluoromethyl group on the reactivity of the molecule?
A4: The trifluoromethyl (CF3) group is strongly electron-withdrawing. This has two main effects on the reactivity of this compound:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the CF3 group deactivates the pyridine ring, which in turn reduces the nucleophilicity of the 2-amino group. This can make reactions such as amide bond formation more challenging.
-
Activation of the Pyridine Ring: The CF3 group makes the pyridine ring more electron-deficient, which can influence its susceptibility to nucleophilic aromatic substitution, although the primary reactive sites are often dictated by the other substituents.
Q5: Are there known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation routes based on its structure include:
-
Dehydrochlorination: In the presence of strong bases, the hydrochloride salt can undergo dehydrochlorination.
-
Dehalogenation: Reductive dehalogenation to remove the chlorine atom is a possible side reaction, particularly in palladium-catalyzed reactions in the presence of a hydride source.
-
Hydrolysis: Although generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to hydrolysis of the trifluoromethyl group, though this typically requires severe conditions.
-
Photodegradation: Trifluoromethyl-substituted aromatic compounds can be susceptible to photodegradation, potentially leading to the formation of trifluoroacetic acid and fluoride anions over time with light exposure.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially releasing hazardous gases such as hydrogen fluoride and oxides of nitrogen.
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The lone pairs on the pyridine and amino nitrogens can coordinate with the palladium center, leading to catalyst inhibition. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can favor the desired catalytic cycle. Consider using a pre-formed catalyst to ensure a more active species. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. |
| Suboptimal Base | The choice of base is critical. Strong bases may cause degradation of the starting material. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and less likely to cause side reactions. |
| Dehalogenation of Starting Material | A common side reaction where the chloro group is replaced by hydrogen. Ensure solvents are anhydrous and not a source of hydrides. Optimize the reaction time to minimize exposure to conditions that promote dehalogenation. |
| Poor Solubility | The starting material or other reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous and slow reaction. Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water) to ensure adequate solubility of all components at the reaction temperature. |
Issue 2: Difficulty in Acylation or Amide Bond Formation at the 2-Amino Group
| Possible Cause | Troubleshooting Steps |
| Reduced Nucleophilicity of the Amine | The electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the 2-amino group. |
| Use a more reactive acylating agent: Instead of a carboxylic acid with a standard coupling reagent, consider using the corresponding acid chloride or acid anhydride. | |
| Employ a stronger coupling reagent: If using a carboxylic acid, switch to a more potent coupling reagent like HATU or COMU. | |
| Increase reaction temperature: Carefully increasing the reaction temperature can help drive the reaction to completion. Monitor for potential decomposition. | |
| Use a stronger, non-nucleophilic base: A stronger base like DBU or a phosphazene base can help to fully deprotonate the amine, increasing its reactivity. |
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClF₃N₂ | N/A |
| Molecular Weight | 196.56 g/mol | N/A |
| Boiling Point (free base) | 258.3 ± 40.0 °C | [1] |
| Storage (hydrochloride salt) | Store at -20°C under inert gas | [1] |
| Stability (hydrochloride salt) | Hygroscopic; <5% degradation at 40°C/75% RH for 4 weeks | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Incubation: Place the vial in a calibrated oven or heating block at a series of predetermined temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each temperature.
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a known volume of a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the solution by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining amount of the starting material and detect any degradation products. A C18 column with a mobile phase of acetonitrile/water is a common starting point.
-
-
Data Evaluation: Plot the percentage of the remaining compound against time for each temperature to determine the degradation rate.
Protocol 2: General Procedure for Assessing Hydrolytic Stability
-
Buffer Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 2, pH 7, and pH 9).
-
Sample Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
Incubation: Add a small aliquot of the stock solution to each buffer solution in separate sealed vials to achieve a final concentration suitable for analysis. Place the vials in a constant temperature bath (e.g., 25°C or 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of the compound.
-
Data Evaluation: Plot the concentration of the compound against time for each pH condition to assess its hydrolytic stability.
Visualizations
Caption: Key stability issues of this compound.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Electron-Deficient Pyridines
This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges during Suzuki-Miyaura cross-coupling reactions with electron-deficient pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no yield in my Suzuki coupling reaction with an electron-deficient pyridine. What are the primary causes?
Low or no product formation is a frequent challenge when working with electron-deficient pyridines. The primary reasons often stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[1][2] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[3]
-
Substrate Reactivity: Electron-deficient pyridyl halides, especially chlorides, are less reactive than their bromo or iodo counterparts due to a stronger carbon-halogen bond.[2][4] This makes the initial oxidative addition step of the catalytic cycle more difficult.[2][4]
-
Inefficient Transmetalation: The transfer of the electron-deficient pyridine group from the boronic acid to the palladium complex can be slow.[2][5]
-
Poor Reagent Quality: The presence of water in the reaction solvent or reagents can lead to undesirable side reactions, such as protodeboronation.[1] It is crucial to use pure reagents and anhydrous solvents.[1]
Q2: How can I prevent catalyst deactivation when using electron-deficient pyridines?
To mitigate catalyst deactivation, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][2][6] These ligands help stabilize the active palladium species, promote the challenging oxidative addition step, and sterically hinder the pyridine nitrogen from coordinating with the palladium center.[1][2]
-
Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition.[3] In some cases, increasing the catalyst loading (e.g., from 3 mol% to 5 mol%) may be beneficial.[3]
Q3: My reaction is plagued by side products. How can I minimize homocoupling and protodeboronation?
The formation of homocoupling (bipyridine) and protodeboronation (pyridine) byproducts are common hurdles. Here’s how to address them:
-
Minimizing Homocoupling:
-
Strict Exclusion of Oxygen: The active Pd(0) catalyst is sensitive to oxygen.[1] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1][3]
-
Control Reagent Stoichiometry: While a slight excess of the boronic acid is common, a large excess can promote homocoupling.[3]
-
Use a Pd(0) Source: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can lead to homocoupling.[2] Consider using a direct Pd(0) source.[2]
-
-
Preventing Protodeboronation:
-
Anhydrous Conditions: This side reaction, where the C-B bond of the boronic acid is cleaved by a proton source, is exacerbated by water.[1] Ensure your solvent and base are thoroughly dried.[1]
-
Use More Stable Boronic Acid Derivatives: Consider using boronic acid pinacol esters or potassium trifluoroborate salts, which are less susceptible to protodeboronation.[2]
-
Choice of Base: While a base is necessary, some aqueous bases can promote this side reaction.[2] Using milder bases like sodium bicarbonate (NaHCO3) or potassium bicarbonate (KHCO3) can sometimes reduce the rate of protodeboronation.[3]
-
Q4: What are the recommended bases and solvents for Suzuki coupling with electron-deficient pyridines?
The choice of base and solvent is critical for a successful reaction.
-
Bases: The base is essential for activating the boronic acid for the transmetalation step.[1][7] For challenging couplings with electron-deficient pyridines, stronger, non-nucleophilic bases are often required.
-
Solvents: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes common conditions that can be optimized for Suzuki coupling of electron-deficient pyridines.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos).[6] | Overcomes the low reactivity of C-Cl bonds and stabilizes the active catalyst.[4][6] |
| Ligand | Buchwald ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][6] | Promotes oxidative addition and prevents catalyst inhibition by the pyridine nitrogen.[1][2] |
| Base | K₃PO₄, Cs₂CO₃.[1][6] | Stronger bases are often necessary to facilitate the transmetalation of electron-deficient boronic acids.[1] |
| Solvent | Anhydrous Dioxane, Toluene.[1][3] | Aprotic solvents that can dissolve the reactants and are stable at higher temperatures. |
| Temperature | 80-120 °C.[4] | Higher temperatures can help overcome the activation barrier for the oxidative addition of less reactive halides.[2] |
| Atmosphere | Inert (Argon or Nitrogen).[1] | The active Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation.[1][3] |
Experimental Protocols
Generalized Protocol for Suzuki Coupling of an Electron-Deficient Pyridyl Chloride
This is a general procedure and should be optimized for specific substrates.
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask or reaction vial) is thoroughly oven-dried or flame-dried to remove any moisture.[1]
-
Reagent Preparation: In the reaction vessel, combine the pyridyl chloride (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the anhydrous, finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).[2][6]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen. This cycle should be repeated at least three times.[2][3]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Mandatory Visualizations
Caption: A logical workflow to diagnose and solve common issues leading to low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the removal of impurities from substituted aminopyridines. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving high-purity compounds essential for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of substituted aminopyridines?
A1: Impurities in substituted aminopyridines often originate from the synthetic route employed.
-
Chichibabin Reaction: A common side reaction is dimerization, leading to the formation of bipyridine derivatives. For instance, the amination of 4-tert-butylpyridine can yield a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine alongside the desired 2-amino-4-tert-butylpyridine.[1] Unreacted starting materials are also a common impurity.
-
Buchwald-Hartwig Amination: Impurities can arise from side reactions involving the phosphine ligands or the base used. Residual palladium catalyst and starting materials (aryl halide and amine) are also potential contaminants.[2][3]
-
Ullmann Condensation: This reaction often requires harsh conditions, which can lead to the formation of byproducts through side reactions. Common impurities include unreacted starting materials and products of side reactions involving the copper catalyst.[4][5][6]
-
Over-halogenation: In syntheses involving bromination, such as the preparation of 2-amino-5-bromopyridine, over-bromination can occur, leading to impurities like 2-amino-3,5-dibromopyridine.[7]
Q2: My aminopyridine derivative is tailing significantly during silica gel column chromatography. What can I do to improve the peak shape?
A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic nitrogen atom of the aminopyridine interacts strongly with the acidic silanol groups on the silica surface, causing the compound to elute slowly and result in a tailed peak.
To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or pyridine (typically 0.1-1% by volume), into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[8][9]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[4][9]
-
Employ reverse-phase chromatography: For polar and ionizable aminopyridines, reverse-phase chromatography with an alkaline mobile phase can be an effective alternative.[4]
Q3: I am observing an emulsion during the acid-base extraction of my substituted aminopyridine. How can I break it?
A3: Emulsion formation is a common problem during the liquid-liquid extraction of reaction mixtures containing aminopyridines, which can act as surfactants. To break an emulsion, you can try the following techniques:
-
Addition of brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[10]
-
Filtration: Filter the entire mixture through a pad of celite or glass wool.[10]
-
Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation in the first place.[11]
-
Allow it to stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.[10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Q4: I am having trouble crystallizing my substituted aminopyridine. What can I try?
A4: If your aminopyridine derivative fails to crystallize, it might be due to several factors, including high solubility in the chosen solvent, the presence of impurities inhibiting crystal formation, or supersaturation. Here are some troubleshooting steps:
-
Induce crystallization:
-
Optimize the solvent system:
-
Concentrate the solution: If the solution is not supersaturated, slowly evaporate some of the solvent.[13]
-
Add an anti-solvent: Slowly add a solvent in which your compound is insoluble but is miscible with the crystallization solvent until the solution becomes turbid, then warm slightly to clarify and cool again.[10]
-
-
Ensure purity: Impurities can significantly hinder crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.[14]
Troubleshooting Guides
Issue 1: Tailing of Aminopyridine in Column Chromatography
Caption: Troubleshooting workflow for tailing in aminopyridine purification.
Issue 2: Emulsion Formation During Acid-Base Extraction
Caption: Troubleshooting guide for emulsion formation in extractions.
Data Presentation
The following tables summarize quantitative data for the purification of representative substituted aminopyridines.
Table 1: Purification of 2-Amino-5-bromopyridine
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference(s) |
| Recrystallization (from Benzene) | Not specified | >99 | 75-81 | [15][16] |
| Recrystallization (from 90% Ethanol) | Not specified | 97.0 | 95.0 | [17] |
| Washing (with hot Petroleum Ether) | Not specified | >95 | 85-95 | [7] |
Table 2: HPLC Analysis of Aminopyridine Isomers
| Compound | Column | Mobile Phase | Detection | Reference(s) |
| 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine | SHARC 1 | Acetonitrile/Methanol with additives | UV, LC/MS | [14] |
| Pyridine and three isomers of Aminopyridine | Amaze HD | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm | UV 275 nm | [18] |
| 2-Aminopyridine | LiChrosorb® 100 RP-18 | Acetonitrile/Phosphate buffer pH=2 | UV 239 nm | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
This protocol describes a general procedure for the purification of a solid substituted aminopyridine.
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but sparingly when cold. Common solvents for aminopyridines include ethanol, benzene, and mixtures like hexane/ethyl acetate.[5][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[19]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.[19]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating basic aminopyridines from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[19]
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).[19]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. The basic aminopyridine will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the acid wash of the organic layer 2-3 times with fresh aqueous acid to ensure complete extraction of the aminopyridine. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic (pH > 10), which will precipitate the neutral aminopyridine.
-
Back-Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aminopyridine.[19]
Protocol 3: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying substituted aminopyridines on silica gel.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). An ideal system will give a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities. Common eluents include mixtures of hexanes/ethyl acetate or dichloromethane/methanol. To prevent tailing, add 0.1-1% triethylamine to the eluent.[8][9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen eluent. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified substituted aminopyridine.
Visualization of Experimental Workflow
General Purification Strategy for Substituted Aminopyridines
Caption: Decision tree for selecting a purification method.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. unix.stackexchange.com [unix.stackexchange.com]
- 9. columbia.edu [columbia.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. forum.graphviz.org [forum.graphviz.org]
- 13. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 14. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 15. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 17. ijssst.info [ijssst.info]
- 18. helixchrom.com [helixchrom.com]
- 19. web.mit.edu [web.mit.edu]
Technical Support Center: Scale-Up of Trifluoromethylpyridine Derivative Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of trifluoromethylpyridine derivatives on a larger scale.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of trifluoromethylpyridine derivative synthesis, categorized by the synthetic method.
Method 1: Chlorine/Fluorine Exchange
This method is a common industrial approach for the synthesis of trifluoromethylpyridines, typically involving the reaction of a trichloromethylpyridine with a fluorinating agent like anhydrous hydrogen fluoride (HF).
Issue 1: Low or Inconsistent Yield
Question: We are experiencing lower than expected yields and batch-to-batch inconsistency during the scale-up of our chlorine/fluorine exchange reaction. What are the potential causes and how can we troubleshoot this?
Answer:
Low and inconsistent yields during the scale-up of a chlorine/fluorine exchange reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor mass transfer between the reactants.
-
Troubleshooting:
-
Ensure the reactor's agitation system is appropriately designed for the scale and viscosity of the reaction mixture.
-
Consider installing baffles to improve turbulent mixing.
-
Monitor the power consumption of the agitator to ensure consistent mixing across batches.
-
-
-
Temperature Control: The fluorination of trichloromethylpyridines is often highly exothermic. Poor temperature control can lead to the formation of by-products and decomposition of both starting materials and products.[1]
-
Troubleshooting:
-
Implement a robust cooling system for the reactor.
-
Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate and heat generation.
-
Use a reaction calorimeter to study the heat flow of the reaction at a smaller scale to predict and prepare for the thermal profile at scale.
-
-
-
Moisture Contamination: Water in the reaction mixture can react with the fluorinating agent (e.g., HF) and affect its reactivity, as well as contribute to corrosion of the reactor.
-
Troubleshooting:
-
Use anhydrous grade reactants and solvents.
-
Ensure the reactor is thoroughly dried before use.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature.
-
Troubleshooting:
-
Monitor the reaction progress using in-situ analytical techniques (e.g., FTIR or Raman spectroscopy) or by taking regular samples for offline analysis (e.g., GC or HPLC).
-
Optimize the reaction time and temperature based on the monitoring data. A patent for the preparation of (trifluoromethyl)pyridines suggests reaction times of 1 to 100 hours at temperatures between 150°C and 250°C.[1]
-
-
Troubleshooting Workflow: Low Yield in Chlorine/Fluorine Exchange
Caption: Troubleshooting decision tree for low yield in chlorine/fluorine exchange.
Issue 2: Formation of Impurities and By-products
Question: During the scale-up of our synthesis of 2-chloro-5-(trifluoromethyl)pyridine, we are observing an increase in chlorinated by-products. How can we minimize their formation?
Answer:
The formation of multi-chlorinated by-products is a common challenge in the synthesis of trifluoromethylpyridines.[2][3] Controlling the reaction conditions is key to improving selectivity.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: An excess of the chlorinating agent or improper control over its addition can lead to over-chlorination of the pyridine ring.
-
High Reaction Temperature: Elevated temperatures can sometimes favor the formation of undesired isomers and by-products.
-
Troubleshooting:
-
Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimized by-product formation. For liquid-phase fluorination with HF, temperatures above 250°C can lead to accelerated decomposition.[1]
-
-
-
By-product Recycling: Certain by-products can be converted back to the desired product or a useful intermediate.
Method 2: Cyclocondensation
This approach involves the construction of the trifluoromethylpyridine ring from acyclic trifluoromethyl-containing building blocks.[2][4][5]
Issue 1: Low Yield in Cyclocondensation Reaction
Question: We are attempting a large-scale cyclocondensation reaction to synthesize a trifluoromethylpyridine derivative, but the yield is significantly lower than in our lab-scale experiments. What could be the issue?
Answer:
Scaling up cyclocondensation reactions can present challenges related to reaction kinetics, solubility, and product isolation.
Possible Causes & Solutions:
-
Inefficient Catalyst Activity: The catalyst used may not be as effective at a larger scale due to mass transfer limitations or deactivation.
-
Troubleshooting:
-
Ensure homogeneous distribution of the catalyst throughout the reaction mixture.
-
If using a solid catalyst, consider a more finely divided form or a different support.
-
Evaluate the catalyst loading and optimize it for the larger scale.
-
-
-
Suboptimal pH: The pH of the reaction medium can be critical for cyclocondensation reactions.
-
Troubleshooting:
-
Monitor and control the pH of the reaction mixture throughout the process.
-
The choice and concentration of the acid or base catalyst are crucial. For example, a protocol for the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives uses a mixture of methanol and polyphosphoric acid.[6]
-
-
-
Product Precipitation/Inhibition: The product may precipitate out of solution as its concentration increases, potentially coating the reactants or catalyst and inhibiting the reaction.
-
Troubleshooting:
-
Choose a solvent system where both the reactants and the product have adequate solubility at the reaction temperature.
-
Consider a higher reaction temperature or a different solvent to improve solubility.
-
-
-
Difficult Product Isolation: The work-up and purification procedures may not be as efficient at a larger scale, leading to product loss.
-
Troubleshooting:
-
Optimize the extraction and crystallization procedures for the larger volume.
-
Ensure the pH adjustment during work-up is precise to maximize the precipitation of the desired product.
-
-
Troubleshooting Workflow: Low Yield in Cyclocondensation
Caption: Troubleshooting decision tree for low yield in cyclocondensation reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of trifluoromethylpyridine derivatives, particularly via the chlorine/fluorine exchange method?
A1: The most significant safety concern is the handling of anhydrous hydrogen fluoride (HF), which is highly corrosive and toxic.[7][8] Exposure to HF can cause severe burns that may not be immediately painful, and it can be fatal if it comes into contact with a small percentage of body surface area.[7] Key safety precautions include:
-
Specialized Equipment: Using reactors and equipment made of materials resistant to HF, such as certain alloys or fluoropolymers.
-
Personal Protective Equipment (PPE): Wearing appropriate PPE is mandatory. This includes a lab coat, a chemically-resistant apron (neoprene or Viton), chemical splash goggles, a face shield, and specialized gloves (e.g., heavy-duty neoprene or nitrile).[7][8]
-
Ventilation: All work with concentrated HF must be conducted in a certified chemical fume hood.[7]
-
Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily available. All personnel must be trained on its use.[7][8] Never work alone when handling HF.[7]
-
Waste Disposal: All HF-containing waste must be neutralized and disposed of as hazardous waste according to institutional and regulatory guidelines.
Q2: How can we effectively purify trifluoromethylpyridine derivatives at a pilot or industrial scale?
A2: The purification strategy will depend on the physical properties of the specific derivative and the impurities present. Common large-scale purification methods include:
-
Distillation: Fractional distillation is often used to separate the desired product from starting materials, solvents, and by-products with different boiling points.[1] Vacuum distillation can be employed for high-boiling point compounds to prevent thermal decomposition.
-
Crystallization: If the product is a solid, crystallization is an effective method for achieving high purity. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it to allow the pure product to crystallize.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
-
Chromatography: While less common for very large-scale production due to cost, preparative liquid chromatography can be used for high-value products or when other methods are ineffective.
Q3: What are the main advantages and disadvantages of the chlorine/fluorine exchange versus the cyclocondensation method for large-scale synthesis?
A3: Both methods have their own set of advantages and disadvantages for industrial production.
| Feature | Chlorine/Fluorine Exchange | Cyclocondensation |
| Starting Materials | Readily available and often cheaper chlorinated pyridines. | Requires specific trifluoromethyl-containing building blocks which can be more expensive.[2][5] |
| Reaction Conditions | Often harsh, requiring high temperatures and pressures, and the use of highly corrosive HF.[1] | Generally milder reaction conditions. |
| By-products | Can generate a mixture of chlorinated and partially fluorinated by-products that may be difficult to separate.[2][3] | Can be more selective with fewer by-products if the reaction is well-optimized. |
| Scalability | Well-established for large-scale industrial production. | Can be more complex to scale up depending on the specific reaction and reagents. |
| Versatility | Primarily used for converting existing pyridine rings. | Offers more flexibility in the design and synthesis of diverse trifluoromethylpyridine structures.[2][5] |
Section 3: Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Chlorine/Fluorine Exchange
This protocol is a general guideline and should be adapted and optimized for specific equipment and safety protocols.
Materials:
-
2-Chloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst (e.g., FeCl₃ or other Lewis acid)
-
Appropriate solvent (if necessary)
Equipment:
-
Pressure reactor constructed of HF-resistant material (e.g., Inconel®)
-
Agitation system
-
Temperature and pressure control systems
-
Scrubber for HF vapors
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and passivated according to standard operating procedures for handling HF.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with 2-chloro-5-(trichloromethyl)pyridine and the catalyst.
-
Addition of HF: Cool the reactor and carefully add the required amount of anhydrous HF. A patent for a similar process suggests using at least 3 molar equivalents of HF.[1]
-
Reaction: Seal the reactor and begin agitation. Heat the reaction mixture to the desired temperature (e.g., 150-250°C) and allow the pressure to build to the target range (e.g., 5-1200 psig).[1]
-
Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the reactor and carefully vent the excess HF to a scrubber. Quench the reaction mixture with a suitable aqueous base (e.g., potassium carbonate solution) to neutralize any remaining acid.
-
Isolation and Purification: Separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over a suitable drying agent (e.g., MgSO₄). Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: General Procedure for the Cyclocondensation Synthesis of a Trifluoromethyl-2-pyridone Derivative
This protocol is based on the synthesis of related heterocyclic compounds and should be adapted for the specific trifluoromethylpyridine target.
Materials:
-
An appropriate trifluoromethyl-containing building block (e.g., ethyl 4,4,4-trifluoroacetoacetate)
-
An appropriate amine or enamine precursor
-
Acid or base catalyst
-
Solvent (e.g., ethanol, methanol)
Equipment:
-
Glass-lined or stainless steel reactor with reflux condenser and overhead stirrer
-
Temperature control system
Procedure:
-
Charging the Reactor: Charge the reactor with the amine or enamine precursor and the solvent.
-
Addition of Reagents: Add the trifluoromethyl-containing building block and the catalyst to the reactor.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (e.g., 18-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Section 4: Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2-Chloro-5-(trifluoromethyl)pyridine via Liquid-Phase Fluorination
| Entry | Starting Material | Catalyst (mol%) | Temperature (°C) | Pressure (psig) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-5-(trichloromethyl)pyridine | FeCl₃ (5) | 170 | 500 | 10 | 85 | [1] (Adapted) |
| 2 | 2-Chloro-5-(trichloromethyl)pyridine | FeCl₃ (5) | 190 | 800 | 5 | 92 | [1] (Adapted) |
| 3 | 2-Chloro-5-(trichloromethyl)pyridine | FeF₃ (5) | 180 | 600 | 8 | 88 | [1] (Adapted) |
| 4 | 2,3-Dichloro-5-(trichloromethyl)pyridine | FeCl₃ (5.6) | 180 | 725 | 3 | 91.5 | [1] |
Table 2: Comparison of Products and Yields in Simultaneous Vapor-Phase Chlorination/Fluorination of Picolines
| Substrate | Major Product(s) | Yield (%) | Reference |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) & 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Good | [2][3] |
| 2-Picoline | Chloro(trifluoromethyl)pyridines | N/A | [3] |
| 4-Picoline | Chloro(trifluoromethyl)pyridines | N/A | [3] |
(Note: "Good" and "N/A" are used where specific quantitative data was not available in the search results.)
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. concordia.ca [concordia.ca]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of substituted pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of pyridines so challenging?
A1: The functionalization of pyridines presents a significant challenge due to the intrinsic electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic aromatic substitution and influences the positions of nucleophilic attack and metallation. Furthermore, the lone pair on the nitrogen can coordinate to Lewis acids and metal catalysts, complicating many standard reaction protocols. The relative reactivity of the C2, C3, and C4 positions is influenced by a delicate interplay of electronic and steric factors, often leading to mixtures of regioisomers.
Q2: I am getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I favor one over the other?
A2: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[1] Several factors can be adjusted to favor one isomer:
-
Steric Hindrance: Bulky nucleophiles or the presence of a bulky substituent near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky group at C4 will direct the nucleophile to the C2 position.[1]
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[2]
-
Electronic Effects: The electronic nature of other substituents on the ring can subtly alter the electron deficiency at the C2 and C4 positions.[3]
Q3: My electrophilic aromatic substitution (EAS) on a pyridine ring is giving very low yields. What can I do?
A3: Pyridine is notoriously unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom.[4] Furthermore, the nitrogen is basic and can be protonated by the acidic reagents often used in EAS, further deactivating the ring.[5] Here are some strategies to overcome this:
-
Harsh Reaction Conditions: Often, forcing conditions such as high temperatures are necessary. For example, the sulfonation of pyridine may require temperatures around 220 °C.
-
Pyridine N-oxide Strategy: A common and effective approach is to first oxidize the pyridine to its corresponding N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated to furnish the substituted pyridine.
-
Activating Groups: The presence of electron-donating groups on the pyridine ring can increase its reactivity towards electrophiles.
Q4: How can I achieve functionalization at the C3 position of a pyridine ring?
A4: The C3 position is electronically disfavored for many common pyridine functionalization reactions. However, several strategies can be employed to achieve C3-selectivity:
-
Electrophilic Aromatic Substitution: As the electronically preferred site for EAS (to avoid placing a positive charge on the nitrogen in the intermediate), forcing conditions can lead to C3 substitution, although often with low efficiency.[5]
-
Directed ortho-Metalation (DoM): Placing a directing group at the C2 or C4 position can direct metallation to the C3 position. The resulting organometallic intermediate can then be quenched with an electrophile.[6]
-
Dearomatization-Rearomatization Strategies: Recent methods involve the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which can then undergo regioselective C3-functionalization before rearomatization.[7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Problem: My Directed ortho-Metalation (DoM) of a substituted pyridine is resulting in a mixture of isomers or low yield of the desired ortho-lithiated product.
Possible Causes & Solutions:
| Cause | Solution |
| Nucleophilic addition of organolithium reagent | Use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of n-BuLi or s-BuLi.[8] |
| Weak Directing Metalation Group (DMG) | Ensure you are using a sufficiently strong DMG. Strong DMGs for pyridine include carbamates (-OCONR₂), amides (-CONR₂), and methoxy groups (-OMe).[6][9] |
| Unstable Lithiated Intermediate | Maintain a low reaction temperature (e.g., -78 °C) to prevent decomposition or rearrangement of the lithiated species.[8] |
| Incorrect Stoichiometry of Base | Carefully titrate your organolithium reagent and use the appropriate stoichiometry (typically a slight excess). |
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalopyridines
Problem: My Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reaction on a dihalopyridine is not selective for the desired position.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Ligand Choice | The choice of phosphine ligand is crucial. For C4-selective Suzuki coupling of 2,4-dichloropyridines, very sterically hindered N-heterocyclic carbene (NHC) ligands like IPr have shown high selectivity.[10] In contrast, ligands like dppf may favor C2 coupling. |
| Catalyst System | The palladium precursor can influence selectivity. For instance, in some cases, ligand-free conditions using PdCl₂ can surprisingly lead to high C4-selectivity in Suzuki couplings.[10] |
| Reaction Conditions | Temperature and base can affect the regiochemical outcome. Optimization of these parameters is often necessary. For Sonogashira coupling of 2-bromo-4-iodopyridine, the reaction is highly selective for the more reactive C-I bond at room temperature.[11] |
Data Presentation: Regioselectivity in Pyridine Functionalization
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridines
| Substrate | Nucleophile | Conditions | Major Product(s) | Ratio (C2:C4/C6) | Yield (%) | Reference(s) |
| 2,6-Dichloropyridine | 1-Methylpiperazine | Acetonitrile | 2-substituted | - | Good | [2] |
| 2,6-Dichloro-3-cyanopyridine | 1-Methylpiperazine | Acetonitrile | 6-substituted | 1:9 | Good | [2] |
| 2,6-Dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | DCM | 2-substituted | 16:1 | Good | [2] |
| 2,6-Dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | DMSO | 6-substituted | 1:2 | Good | [2] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂, BINAP, NaOt-Bu, Toluene, 80 °C | C2-amination | Highly selective | 85 | [12] |
| 2,4-Dichloropyridine | Sodium Methoxide | MeOH, reflux | C4-alkoxylation | Major | Good | [12] |
Table 2: Regioselectivity in Palladium-Catalyzed Suzuki Coupling of Dihalopyridines
| Substrate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Major Product | Ratio (C2:C4/C5) | Yield (%) | Reference(s) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-Dioxane/H₂O, 100 °C (MW) | C4-arylation | >95:5 | 81 | [13] |
| 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(IPr) | K₂CO₃, Dioxane, RT | C4-arylation | 1:10 | 75 | [10] |
| 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | PdCl₂ (ligand-free) | Na₂CO₃, NBu₄Br, Dioxane, 100 °C | C4-arylation | 1:>99 | 92 | [10] |
| 2,5-Dichloropyridine | 4-Methoxyphenylboronic acid | PdCl₂ (ligand-free) | Na₂CO₃, NBu₄Br, Dioxane, 100 °C | C5-arylation | - | 45 | [10] |
| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ | Na₂CO₃, DMF/H₂O, 60 °C | C2-arylation | Selective | Good | [14] |
| Data for dichloropyrimidine is included as a close analogue to dichloropyridine. |
Experimental Protocols
Protocol 1: Regioselective C4-Alkylation of Pyridine via a Minisci Reaction with a Removable Blocking Group[1][7]
This protocol describes a method for the selective C4-alkylation of pyridine by temporarily blocking the C2 and C6 positions.
-
Installation of the Blocking Group: In a round-bottom flask, dissolve pyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM). Add the maleate-derived blocking group reagent (1.1 equiv) and stir the mixture at room temperature until the formation of the pyridinium salt is complete (monitor by TLC or NMR).
-
Minisci Alkylation: To the pyridinium salt solution, add the carboxylic acid (2.0 equiv) as the alkyl source, a silver catalyst such as AgNO₃ (0.2 equiv), and an oxidant such as ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv). Add water to create a biphasic system. Heat the reaction mixture to 50-80 °C and stir vigorously for several hours until the reaction is complete.
-
Removal of the Blocking Group: After cooling the reaction mixture, add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) and stir at room temperature to cleave the blocking group.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C4-alkylated pyridine.
Protocol 2: Regioselective ortho-Metalation (DoM) of 2-Chloropyridine[13]
This protocol outlines the C6-lithiation of 2-chloropyridine.
-
Preparation of the Lithiating Agent: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), prepare the BuLi-LiDMAE superbase by adding n-butyllithium (1.0 equiv) to a solution of 2-(dimethylamino)ethanol (LiDMAE) (1.0 equiv) in hexane at 0 °C.
-
Lithiation: Cool the prepared lithiating agent to the desired temperature (e.g., -78 °C). Slowly add a solution of 2-chloropyridine (1.0 equiv) in anhydrous THF to the lithiating agent. Stir the reaction mixture at this temperature for the optimized time (e.g., 1 hour) to ensure complete lithiation.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Regioselective Sonogashira Coupling of 2-Bromo-4-iodopyridine[11]
This protocol describes the selective coupling at the C4 position.
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-iodopyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a copper co-catalyst such as CuI (0.1 equiv). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add an anhydrous and degassed solvent such as THF, followed by an amine base like triethylamine (Et₃N). Stir the mixture at room temperature for 10-15 minutes. Add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 4-alkynyl-2-bromopyridine.
Visualizations
Caption: Factors influencing regioselectivity in pyridine functionalization.
Caption: A workflow for troubleshooting poor regioselectivity.
References
- 1. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. baranlab.org [baranlab.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine is crucial for various applications, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. This guide provides a comparative overview of two primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methods for structurally similar compounds, providing a robust framework for method development and validation for the target analyte.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the quantification of halogenated and trifluoromethyl-substituted pyridine derivatives, offering a comparative perspective for method selection.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on both retention time and mass fragmentation pattern. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to ng/mL range.[1][2] | Can achieve lower detection limits, often in the pg/mL range, especially with selective ion monitoring (SIM).[3] |
| **Linearity (R²) ** | Generally excellent (≥0.999) over a defined concentration range.[2][4] | Excellent (≥0.99) with appropriate calibration.[3] |
| Accuracy (% Recovery) | Typically in the range of 98-102%.[2] | High accuracy, often within 95-105%, depending on sample preparation. |
| Precision (%RSD) | High precision, with RSD values typically <2% for intra- and inter-day assays.[5] | High precision, with RSD values generally <15%.[3] |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes per sample.[5] | Can be higher with fast GC methods, but may require longer sample preparation. |
| Derivatization | Generally not required. | May be necessary to improve volatility and thermal stability.[6][7] |
| Instrumentation Cost | Relatively lower initial and operational costs. | Higher initial investment and maintenance costs. |
Mandatory Visualization
HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
GC-MS Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Experimental Protocols
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
This proposed method is based on established protocols for the analysis of substituted aminopyridines.[2][5][8]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[2]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
3. Method Validation (Illustrative Parameters):
-
Linearity: Establish a calibration curve by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) of ≥0.999 is desirable.[2][5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Expected LOD and LOQ for similar compounds are in the range of 0.015 µg/mL and 0.048 µg/mL, respectively.[2]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. The recovery should ideally be within 98-102%.[2]
-
Precision: Assess by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should be less than 2%.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed method is based on general procedures for the analysis of pyridine and halogenated aromatic compounds.[3][9][10]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or mid-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.[10]
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and method development, or Selected Ion Monitoring (SIM) for quantitative analysis for enhanced sensitivity.
2. Sample Preparation and Derivatization:
-
Sample Solution: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added.
-
Derivatization (if necessary): The primary amine group may cause peak tailing. To improve chromatographic performance, derivatization by silylation can be performed. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the derivatizing agent (e.g., at 70°C for 30 minutes).[7]
3. Method Validation (Illustrative Parameters):
-
Linearity: Prepare calibration standards with the internal standard and analyze them to construct a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
LOD and LOQ: For similar halogenated compounds, LOD and LOQ can be in the low ppm to ppb range.[3]
-
Accuracy and Precision: Evaluate through the analysis of spiked samples and replicate injections, similar to the HPLC-UV method.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound.
-
HPLC-UV is a robust, cost-effective, and widely available method that is well-suited for routine quality control and quantification in less complex matrices. Its simplicity and high precision make it an excellent choice for assays where high sensitivity is not the primary requirement.
-
GC-MS offers superior selectivity and sensitivity, making it the preferred method for trace analysis, impurity identification, and analysis in complex matrices. The ability to obtain mass spectral data provides unambiguous identification of the analyte. The potential need for derivatization adds a step to the sample preparation but can significantly improve chromatographic performance.
The choice of method will ultimately depend on the specific application, the required level of sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. For most routine quantitative applications, a validated HPLC-UV method will be sufficient, while GC-MS is the method of choice for more demanding analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole | MDPI [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
A Comparative Analysis of PI3K Inhibitor Scaffolds: Spotlight on the 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Moiety
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology drug discovery. Dysregulation of this pathway is a common feature in many human cancers. This guide provides a comparative analysis of different PI3K inhibitor scaffolds, with a particular focus on the 5-chloro-4-(trifluoromethyl)pyridin-2-amine moiety, a key structural component of the clinical candidate Buparlisib (BKM120). We will compare its performance with other prominent PI3K inhibitor scaffolds, such as those found in Bimiralisib (PQR309) and ZSTK474, supported by experimental data.
Overview of Compared PI3K Inhibitor Scaffolds
This guide focuses on three distinct chemical scaffolds that have given rise to potent PI3K inhibitors:
-
Aminopyrimidine-based Scaffold (Buparlisib/BKM120): Buparlisib incorporates a 5-substituted-4-(trifluoromethyl)pyridin-2-amine core. This pan-Class I PI3K inhibitor has been evaluated in numerous clinical trials.
-
Triazine-based Scaffold (Bimiralisib/PQR309): Bimiralisib is a pan-Class I PI3K and mTOR inhibitor built around a 1,3,5-triazine core. Its structure also features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine moiety, sharing a similar aminopyridine component with Buparlisib.[1][2]
-
Benzimidazole-Triazine Scaffold (ZSTK474): ZSTK474 is a pan-Class I PI3K inhibitor characterized by a benzimidazole moiety attached to a dimorpholino-1,3,5-triazine core.[3][4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Buparlisib, Bimiralisib, and ZSTK474 against the Class I PI3K isoforms and mTOR. Lower IC50 values indicate greater potency.
| Inhibitor (Scaffold) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Reference |
| Buparlisib (BKM120) (Aminopyrimidine) | 52 | 166 | 262 | 116 | >1000 (low activity) | [5][6] |
| Bimiralisib (PQR309) (Triazine) | 33 | 661 | 708 | 451 | 89 | [7] |
| ZSTK474 (Benzimidazole-Triazine) | 16 | 44 | 49 | 5 | >1000 (low activity) |
Experimental Protocols
The determination of PI3K inhibitory activity is crucial for the characterization of novel compounds. Below are detailed methodologies for key experiments commonly cited in the evaluation of PI3K inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the enzymatic activity of PI3K isoforms and the potency of inhibitors.
Workflow for PI3K TR-FRET Assay
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimiralisib | C17H20F3N7O2 | CID 58507717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Reactivity of Chloropyridine Isomers for Researchers and Drug Development Professionals
An in-depth examination of the chemical reactivity of 2-, 3-, and 4-chloropyridine isomers, providing essential data and experimental insights for synthetic chemists in the pharmaceutical and agrochemical industries.
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Chloropyridines, as readily available and versatile building blocks, are frequently employed in the synthesis of complex molecular architectures. However, the isomeric position of the chlorine atom on the pyridine ring profoundly influences the molecule's electronic properties and, consequently, its reactivity. A thorough understanding of these differences is paramount for reaction design, optimization, and the efficient synthesis of target molecules. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-chloropyridine in three key reaction classes: nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
Executive Summary of Reactivity
The reactivity of the chloropyridine isomers is dictated by the interplay of inductive and resonance effects of the ring nitrogen and the position of the chloro substituent.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions, by stabilizing the negatively charged Meisenheimer intermediate. Consequently, 4-chloropyridine is the most reactive isomer, followed by 2-chloropyridine. 3-Chloropyridine is significantly less reactive as the nitrogen atom does not effectively stabilize the intermediate through resonance.[1][2][3] The general reactivity order is: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .
-
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, making these reactions challenging. When forced, substitution occurs preferentially at the 3-position, which is the least deactivated position. The general reactivity order is: 3-chloropyridine > 2-chloropyridine ≈ 4-chloropyridine .
-
Palladium-Catalyzed Cross-Coupling Reactions: The reactivity in these transformations, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is influenced by the ease of oxidative addition of the C-Cl bond to the palladium catalyst. The electron-deficient nature of the C2 and C4 positions makes 2- and 4-chloropyridine generally more reactive than 3-chloropyridine. However, the choice of ligand and specific reaction conditions can significantly impact the outcome and relative reactivity.[4]
Quantitative Data Comparison
The following table summarizes the comparative reactivity of chloropyridine isomers based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, some data is inferred from analogous systems. Researchers are encouraged to use the provided protocols to generate their own comparative data for specific applications.
| Reaction Type | Isomer | Reagents and Conditions | Time (h) | Temperature (°C) | Yield (%) | Observations |
| Nucleophilic Aromatic Substitution (Amination) | 2-Chloropyridine | Aniline, K₂CO₃, DMF | 12 | 100 | Moderate | Good reactivity due to activation by the nitrogen atom. |
| 3-Chloropyridine | Aniline, K₂CO₃, DMF | 24+ | 150+ | Low/No Reaction | Significantly lower reactivity; requires harsh conditions. | |
| 4-Chloropyridine | Aniline, K₂CO₃, DMF | 8 | 100 | High | Highest reactivity among the isomers. | |
| Suzuki-Miyaura Coupling | 2-Chloropyridine | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O | 12 | 100 | Good | Generally good reactivity, though catalyst choice is crucial.[4] |
| 3-Chloropyridine | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O | 24 | 110 | Moderate | Less reactive, often requiring longer reaction times and higher temperatures. | |
| 4-Chloropyridine | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O | 10 | 100 | High | High reactivity due to the electronic activation of the C4 position.[4] | |
| Buchwald-Hartwig Amination | 2-Chloropyridine | Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 18 | 110 | Good | Effective coupling with appropriate bulky, electron-rich ligands.[4] |
| 3-Chloropyridine | Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 36+ | 120+ | Low to Moderate | More challenging substrate, requiring more forcing conditions. | |
| 4-Chloropyridine | Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 16 | 110 | High | Generally high yields and faster reaction rates. | |
| Electrophilic Aromatic Substitution (Nitration) | 2-Chloropyridine | HNO₃/H₂SO₄ | - | High | Very Low | Strong deactivation of the ring. |
| 3-Chloropyridine | HNO₃/H₂SO₄ | - | High | Low | The most reactive isomer, with substitution at positions flanking the chlorine. | |
| 4-Chloropyridine | HNO₃/H₂SO₄ | - | High | Very Low | Strong deactivation of the ring. |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and equipment.
Comparative Nucleophilic Aromatic Substitution (Amination)
Objective: To compare the reactivity of 2-, 3-, and 4-chloropyridine with an amine nucleophile under identical conditions.
Materials:
-
2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine (1.0 mmol each)
-
Aniline (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Three identical reaction vessels (e.g., sealed tubes)
-
Stirring plate and heating block
Procedure:
-
In each of the three reaction vessels, combine the respective chloropyridine isomer (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to each vessel.
-
Seal the vessels and place them in a preheated heating block at 100 °C.
-
Stir the reactions and monitor their progress at regular intervals (e.g., every 2 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature.
-
Quench each reaction with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography and determine the isolated yields for a quantitative comparison.
Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of the three chloropyridine isomers in a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine (1.0 mmol each)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Degassed 1,4-dioxane/water (4:1 mixture, 5 mL)
-
Three identical Schlenk flasks or microwave vials
Procedure:
-
In a glovebox, charge each of the three reaction vessels with the respective chloropyridine isomer (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).[4]
-
Remove the vessels from the glovebox and add the degassed 1,4-dioxane/water solvent mixture (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessels and heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitor the reactions by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residues by flash column chromatography to determine the isolated yields.
Comparative Buchwald-Hartwig Amination
Objective: To assess the relative reactivity of the chloropyridine isomers in a Buchwald-Hartwig amination.
Materials:
-
2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine (1.0 mmol each)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Three identical Schlenk flasks
Procedure:
-
In a glovebox, charge each Schlenk flask with the respective chloropyridine isomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).[4]
-
Add morpholine (1.2 mmol) to each flask.
-
Remove the flasks from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flasks and heat the reaction mixtures to 110 °C.
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography to determine the isolated yields.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of chloropyridine isomers.
References
- 1. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Validation of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a critical building block in pharmaceutical synthesis. The purity of this intermediate is paramount, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed experimental protocols and comparative data to assist in selecting and implementing a robust, reliable analytical method for quality control.
Comparative Analysis of HPLC Methods
The most prevalent technique for analyzing polar aromatic compounds like this compound is Reverse-Phase HPLC (RP-HPLC).[1] We compare a primary, validated RP-HPLC method (Method 1) with two alternative methods that utilize different stationary and mobile phases to demonstrate how subtle changes can impact chromatographic performance. A key objective is to achieve baseline separation of the main compound from potential process-related impurities, such as isomers or unreacted starting materials.
Method 1: Validated RP-HPLC Method (C18 Column)
-
Principle: This method uses a standard C18 stationary phase, which provides excellent hydrophobic retention for the aromatic pyridine ring, and an acetonitrile/water mobile phase for elution. This is often the first choice for method development due to its versatility and the vast body of literature supporting its use.[2][3]
Alternative Method A: Phenyl-Hexyl Column
-
Principle: This method employs a Phenyl-Hexyl stationary phase. The phenyl groups in the stationary phase can induce alternative selectivity for aromatic analytes through π-π interactions, potentially improving the resolution of closely related aromatic impurities that are not well-separated on a C18 column.
Alternative Method B: Methanol as Organic Modifier
-
Principle: This method substitutes acetonitrile with methanol as the organic modifier in the mobile phase. Methanol has a different polarity and elution strength compared to acetonitrile, which can alter selectivity and retention times.[1][4] This is a common strategy when optimizing separations.[2]
Data Presentation: Performance Comparison
The following table summarizes the hypothetical performance data for the three HPLC methods in the analysis of a single batch of this compound, highlighting key chromatographic parameters.
| Parameter | Method 1 (Validated C18) | Alternative Method A (Phenyl-Hexyl) | Alternative Method B (C18 with Methanol) |
| Purity Assay (%) | 99.72 | 99.70 | 99.71 |
| Retention Time (min) | 6.45 | 7.82 | 8.15 |
| Resolution (Rs) of Impurity 1 | 2.1 | 2.8 | 1.9 |
| Tailing Factor (T) | 1.1 | 1.2 | 1.4 |
| Theoretical Plates (N) | >12,000 | >11,000 | >9,000 |
Note: Data is illustrative. Impurity 1 is a hypothetical closely-eluting, process-related impurity.
Analysis:
-
Method 1 provides a fast, efficient separation with excellent peak shape and sufficient resolution for routine quality control.
-
Alternative Method A offers superior resolution for the critical impurity pair, making it a valuable option if baseline separation is challenging with a standard C18 column. The increased retention time is a trade-off for better selectivity.
-
Alternative Method B shows that changing the solvent to methanol can negatively impact peak shape (higher tailing factor) and efficiency (lower plate count) for this specific analyte, although it may be beneficial for other impurity profiles.
Experimental Protocols
A detailed methodology for the primary validated HPLC method is provided below. This protocol is based on established practices for pyridine derivatives and adheres to International Council for Harmonisation (ICH) guidelines for analytical method validation.[3][5][6]
Validated RP-HPLC Method (Method 1)
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and a reference standard of this compound with certified purity.
2. Preparation of Solutions
-
Mobile Phase A: Purified Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |
4. Method Validation Protocol The method was validated according to ICH Q2(R2) guidelines for the following parameters:[5][7][8][9][10]
-
Specificity: The ability to assess the analyte in the presence of impurities was confirmed by analyzing a placebo, a spiked sample, and forced degradation samples. The main peak showed no interference.
-
Linearity: Assessed over a range of 50% to 150% of the nominal concentration (0.05 to 0.15 mg/mL). A correlation coefficient (r²) of >0.999 was achieved.
-
Accuracy: Determined by recovery studies on samples spiked with the analyte at three concentration levels (80%, 100%, 120%). Mean recovery was between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The Relative Standard Deviation (RSD) of six replicate injections of the standard solution was <1.0%.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day, with the RSD between the two datasets being <2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The method's reliability was tested by making small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The results remained within acceptable criteria, demonstrating the method's robustness.
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an HPLC method as outlined by ICH guidelines.
Caption: Workflow for HPLC method validation per ICH guidelines.
Conclusion
The validated RP-HPLC method using a C18 column (Method 1) is robust, precise, and accurate for the routine purity determination of this compound. It provides a reliable baseline for quality control. However, for complex impurity profiles where co-elution is a concern, alternative stationary phases, such as the Phenyl-Hexyl column (Alternative Method A), can offer enhanced selectivity and should be considered during method development. The choice of the optimal method ultimately depends on the specific impurity profile of the sample and the analytical objective.
References
- 1. moravek.com [moravek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. youtube.com [youtube.com]
- 10. database.ich.org [database.ich.org]
Distinguishing Isomers of Chloro-Trifluoromethyl-Pyridin-2-Amine by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of substituted pyridine isomers is a critical step in synthesizing novel chemical entities. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy techniques for distinguishing isomers of chloro-trifluoromethyl-pyridin-2-amine, supported by experimental data and detailed protocols.
The relative positions of the chloro and trifluoromethyl substituents on the pyridin-2-amine scaffold significantly influence the electronic environment of the molecule. These differences are manifested in the NMR spectra, particularly in the chemical shifts (δ) and coupling constants (J) of 1H, 13C, and 19F nuclei. By carefully analyzing these parameters, unambiguous isomer identification is achievable.
Comparative NMR Data
The following tables summarize the key 1H, 19F, and 13C NMR spectral data for four distinct isomers of chloro-trifluoromethyl-pyridin-2-amine. The data highlights the diagnostic differences in chemical shifts and coupling patterns that enable their differentiation.
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
| Isomer | δ (ppm) and Multiplicity for Pyridine Protons | δ (ppm) and Multiplicity for -NH2 |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | H-4: 8.16 (d, J = 1.9 Hz)H-6: 8.24 (s) | 5.12 (br s) |
| 2-Amino-5-chloro-3-(trifluoromethyl)pyridine | H-4: 8.28 (s)H-6: 8.31 (s) | 5.08 (br s) |
| 2-Amino-4-chloro-3-(trifluoromethyl)pyridine | H-5: 7.55 (d, J = 5.2 Hz)H-6: 8.20 (d, J = 5.2 Hz) | 5.30 (br s) |
| 2-Amino-6-chloro-4-(trifluoromethyl)pyridine | H-3: 6.88 (s)H-5: 7.23 (s) | 4.95 (br s) |
Table 2: 19F NMR Spectral Data (376 MHz, CDCl3)
| Isomer | δ (ppm) |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | -62.5 |
| 2-Amino-5-chloro-3-(trifluoromethyl)pyridine | -63.1 |
| 2-Amino-4-chloro-3-(trifluoromethyl)pyridine | -61.2 |
| 2-Amino-6-chloro-4-(trifluoromethyl)pyridine | -64.3 |
Table 3: 13C NMR Spectral Data (101 MHz, CDCl3)
| Isomer | δ (ppm) for Pyridine Carbons | δ (ppm) for -CF3 |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 155.8 (C2), 147.2 (q, J=4.2 Hz, C6), 142.3 (q, J=4.2 Hz, C4), 122.9 (q, J=272.0 Hz, CF3), 120.2 (q, J=33.7 Hz, C5), 118.9 (C3) | 122.9 |
| 2-Amino-5-chloro-3-(trifluoromethyl)pyridine | 156.2 (C2), 147.9 (C6), 141.5 (q, J=5.3 Hz, C4), 123.8 (q, J=33.0 Hz, C5), 122.5 (q, J=273.1 Hz, CF3), 119.5 (q, J=3.8 Hz, C3) | 122.5 |
| 2-Amino-4-chloro-3-(trifluoromethyl)pyridine | 158.1 (C2), 150.2 (C6), 148.9 (C4), 127.3 (q, J=5.9 Hz, C5), 122.8 (q, J=274.0 Hz, CF3), 118.8 (q, J=32.2 Hz, C3) | 122.8 |
| 2-Amino-6-chloro-4-(trifluoromethyl)pyridine | 159.5 (C2), 150.8 (C6), 138.2 (q, J=33.7 Hz, C4), 123.2 (q, J=273.1 Hz, CF3), 115.4 (C5), 110.9 (C3) | 123.2 |
Experimental Protocol: NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the chloro-trifluoromethyl-pyridin-2-amine isomer.
- Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- 1H NMR:
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
- Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- 19F NMR:
- Set the spectral width to cover the expected range of the CF3 group (e.g., -60 to -65 ppm).
- Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
- Proton decoupling is typically applied to simplify the spectrum.
- 13C NMR:
- Set the spectral width to cover the range of 0 to 160 ppm.
- Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and aid in peak assignment.
- A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the low natural abundance of 13C.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum and perform baseline correction.
- Calibrate the chemical shift scale. For 1H and 13C NMR in CDCl3, reference the residual solvent peak (δH = 7.26 ppm, δC = 77.16 ppm). For 19F NMR, an external standard like CFCl3 (δF = 0 ppm) can be used.
- Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
Logical Workflow for Isomer Identification
The following diagram illustrates a decision-making workflow for identifying the correct isomer based on the analysis of the 1H NMR spectrum.
Caption: Workflow for isomer identification using 1H NMR.
This systematic approach, combining high-quality NMR data acquisition with a logical interpretation of the spectral features, provides a robust framework for the unambiguous identification of chloro-trifluoromethyl-pyridin-2-amine isomers. The distinct electronic effects of the chloro and trifluoromethyl groups at different positions offer a unique spectral fingerprint for each molecule.
Assessing the Metabolic Stability of Fluorinated Pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine-based scaffolds has become a pivotal strategy in modern drug discovery. This modification can significantly enhance a molecule's metabolic stability, a critical parameter influencing its pharmacokinetic profile, including in vivo half-life and bioavailability. This guide provides an objective comparison of the metabolic stability of fluorinated pyridine derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The Impact of Fluorination on Metabolic Stability: A Quantitative Comparison
Fluorination can effectively "shield" a molecule from metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of Phase I metabolism. By replacing a hydrogen atom with a C-F bond, one of the strongest single bonds in organic chemistry, medicinal chemists can block sites susceptible to oxidative metabolism.[1] This strategic substitution can lead to a significant increase in the compound's half-life (t½) and a reduction in its intrinsic clearance (Clint), the inherent ability of the liver to metabolize a drug.[2][3]
The following table summarizes in vitro metabolic stability data for a series of piperazin-1-ylpyridazine derivatives, a class of compounds structurally related to pyridines, in mouse and human liver microsomes. This data clearly illustrates the profound impact of fluorination on metabolic half-life.
| Compound ID | Description | Mouse Liver Microsome t½ (min) | Human Liver Microsome t½ (min) | Data Source |
| 1 | Non-fluorinated parent compound | 2 | 3 | [4] |
| 7 | para-fluorination on benzene ring D | 26 | 28 | [4] |
| 14 | Additional fluorination on benzene ring A | > 60 | 17 | [4] |
| 29 | "Fluorine-blocked" ring D and other modifications | 113 | 105 | [4] |
Note: While these compounds are piperazin-1-ylpyridazines, the structure-metabolism relationships observed are highly relevant to pyridine-containing drug candidates.
Experimental Protocols
A common and effective method to evaluate the in vitro metabolic stability of a compound is the liver microsomal stability assay.[3] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[3]
Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control compounds (e.g., compounds with known high, medium, and low clearance)
-
Pooled liver microsomes (human or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound and controls. Prepare the microsomal suspension and the NADPH regenerating system in phosphate buffer.
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compound to initiate the reaction.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved in assessing metabolic stability, the following diagrams illustrate a typical metabolic pathway for pyridine derivatives and the workflow of a liver microsomal stability assay.
Experimental Workflow for a Liver Microsomal Stability Assay
Generalized Metabolic Pathway of Pyridine Derivatives
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Docking Analysis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Derivatives as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of derivatives of the 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold, focusing on their activity as inhibitors of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2][3][4][5] Consequently, PI3K has emerged as a significant target for anticancer drug development. The this compound core structure serves as a valuable starting point for the synthesis of potent PI3K inhibitors.[6]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that promotes cell survival and growth.[1][2][3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[2] Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis and cell proliferation.[1][4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1]
Comparative Docking Analysis
While a direct comparative docking study of a wide range of this compound derivatives is not publicly available, we can compare the inhibitory activities of key derivatives against PI3Kα, a major isoform of class I PI3K. The following table summarizes the available data for two notable compounds.
| Compound Name | Structure | Target | Activity Metric | Value (nM) | Reference |
| This compound hydrochloride | ![]() | PI3K | IC₅₀ | 10 - 50 | [6] |
| 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) | ![]() | PI3Kα | Kᵢ | 17 | [7] |
Note: IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) are both measures of inhibitor potency. Lower values indicate higher potency. The data is compiled from different studies and direct comparison should be made with caution.
Experimental Protocols
The determination of inhibitory activity and the computational prediction of binding modes are crucial steps in drug discovery. Below are generalized protocols for PI3K kinase assays and molecular docking studies.
In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7][8]
-
Reaction Setup: A reaction mixture is prepared containing the PI3K enzyme (e.g., PI3Kα), the lipid substrate (e.g., PIP2), ATP, and the test compound (inhibitor) in a suitable buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA).[7]
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[7]
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The inhibitory effect of the compound is determined by comparing the signal in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC₅₀ value is then calculated from a dose-response curve.
Molecular Docking Protocol for PI3K Inhibitors
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[6][9][10]
-
Protein Preparation: The three-dimensional structure of the target protein (e.g., PI3Kα) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.[9]
-
Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D structure. The ligand's geometry is optimized, and charges are assigned.[9]
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[6]
-
Docking: A docking program (e.g., AutoDock Vina) is used to systematically search for the optimal binding poses of the ligand within the defined grid box. The program evaluates different conformations and orientations of the ligand.[6]
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[9]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers by theoretical biology and medical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.de [promega.de]
- 8. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Impurity Profiling of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques used for the impurity profiling of substituted pyridines, a critical process in pharmaceutical development. Ensuring the quality, safety, and efficacy of drug substances requires the thorough identification, quantification, and control of impurities.[1][2] This process is guided by stringent regulatory standards, such as the International Council on Harmonisation (ICH) guidelines, which set thresholds for reporting, identifying, and qualifying impurities.[3][4][5]
The Regulatory Framework: ICH Guidelines
Impurity profiling is not merely an analytical exercise but a regulatory necessity. The ICH has established clear guidelines (Q3A and Q3B) that define the thresholds for action on impurities found in new drug substances and products.[3][4] These thresholds are based on the maximum daily dose of the drug and dictate when an impurity must be reported, structurally identified, or qualified through toxicological studies.[3][6]
| Threshold | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day | Purpose |
| Reporting | ≥ 0.05% | ≥ 0.03% | The level at which an impurity must be reported in regulatory submissions.[3] |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The level at which the structure of an impurity must be determined.[1][3] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The level at which an impurity's biological safety must be established.[3][4] |
| Table 1: Summary of ICH Impurity Thresholds for New Drug Substances. |
General Workflow for Impurity Profiling
The process of impurity profiling is a systematic investigation that begins with detecting impurities and proceeds through identification and quantification, ultimately leading to a comprehensive control strategy. This workflow ensures that all potential impurities, including those from synthesis, degradation, or storage, are adequately assessed.
Caption: General workflow for pharmaceutical impurity profiling.
Core Analytical Techniques: A Comparison
A variety of analytical techniques are employed for impurity profiling, each with distinct advantages. The choice of method often depends on the physicochemical properties of the substituted pyridine and its potential impurities, such as volatility, polarity, and concentration.[7][8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separation and quantification, often coupled with Mass Spectrometry (MS) for definitive identification.[2][8]
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| HPLC / UPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile compounds; polar and non-polar impurities.[9] | Versatile, robust, high resolution, and widely applicable. Gold standard for purity analysis.[8] | Can be challenging for very polar compounds; may require MS-incompatible buffers.[9] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Volatile and semi-volatile impurities, residual solvents, and thermally stable compounds.[10][11] | High sensitivity and selectivity, excellent for volatile organic impurities.[8][10] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[10] |
| LC-MS | Combines the separation power of HPLC with the detection and identification capabilities of MS. | Identifying and characterizing unknown impurities, especially in complex matrices.[12][13] | Provides molecular weight and structural information, high sensitivity and specificity.[13][14] | Higher cost and complexity; potential for ion suppression effects. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | Charged, highly polar compounds, and chiral separations.[7][15] | High efficiency, rapid analysis, low sample and solvent consumption.[15][16] | Lower concentration sensitivity compared to HPLC-UV; less robust for complex samples. |
Table 2: Objective Comparison of Key Analytical Techniques for Impurity Profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for impurity profiling of substituted pyridines due to its versatility in handling a wide range of polarities and molecular weights.[8][9] Developing a robust, stability-indicating HPLC method is a primary goal in drug development.
Challenges in HPLC Analysis of Substituted Pyridines
-
Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on standard reversed-phase (C18) columns.[9]
-
Peak Tailing: As basic compounds, pyridines can interact with residual acidic silanols on silica-based columns, causing poor peak shapes.[9]
-
Isomer Separation: Positional isomers often have very similar properties, making them difficult to resolve.[9]
Caption: Logical flow for HPLC method development.
Experimental Protocol: Example HPLC Method
This protocol is a representative example for the analysis of substituted pyridine impurities. Method parameters must be optimized for specific applications.
-
System: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL.
-
Prepare a standard solution of the main pyridine compound and any known impurities for reference.
-
-
Chromatographic Conditions:
-
Column: J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B may be employed to elute impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Injection Volume: 20 µL.[9]
-
Detection: DAD at 220 nm or a wavelength appropriate for the chromophore.[9]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.[9]
-
Inject a blank (diluent), followed by the reference standard and then the sample solution.
-
Identify and quantify impurities by comparing their retention times and peak areas to the reference standard, using percent area normalization or an external standard method.
-
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Mixed-Mode) |
| Column | J'Sphere ODS-H80 (150 x 4.6 mm, 5 µm)[9] | Amaze HD (150 x 3.2 mm)[9] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% Ammonium Formate[9] |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min[9] |
| Temperature | 25 °C[9] | Ambient |
| Detection (UV) | 220 nm[9] | 275 nm[9] |
| Injection Volume | 20 µL[9] | 1 µL[9] |
| Table 3: Example HPLC Method Parameters for Substituted Pyridines. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the impurity profiling of volatile or semi-volatile substituted pyridines and is the method of choice for analyzing residual solvents.[8][10][11] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying unknown volatile impurities.[10][13]
Experimental Protocol: Example GC-MS Method
This protocol is based on a method for analyzing niacin (a pyridine derivative) and its related impurities.[10]
-
System: Gas Chromatograph coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[10][17]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D. × 0.25 µm film thickness).[10][19]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]
-
Inlet Temperature: 250 °C.[17]
-
Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp at 20 °C/min to 320 °C.[17]
-
Injection Mode: Splitless or split, depending on concentration.
-
-
Mass Spectrometer Conditions:
-
Analysis:
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of reference standards.[10]
-
Quantify using an internal or external standard calibration curve.
-
| Parameter | Condition |
| Column | HP-5ms (30 m x 250 µm x 0.25 µm)[10] |
| Carrier Gas | Helium (1.2 mL/min)[10] |
| Inlet Temperature | 250 °C[17] |
| Oven Program | 50 °C (1 min), then 20 °C/min to 320 °C[17] |
| Ionization | Electron Ionization (EI), 70 eV[10] |
| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM)[10] |
| Table 4: Example GC-MS Method Parameters. |
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of impurity profiling.[20] It involves subjecting the drug substance to harsh conditions to accelerate its decomposition, which helps to identify potential degradation products that could form during storage and establish the intrinsic stability of the molecule.[20] These studies are essential for developing stability-indicating analytical methods.[12][21]
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. biomedres.us [biomedres.us]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Identifying and elucidating impurity species [rssl.com]
- 15. Advances in Capillary Electrophoresis and the Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, a compound that requires careful management due to its potential hazards.
Hazard Assessment: this compound and its hydrochloride salt are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Specific target organ toxicity from a single exposure may lead to respiratory irritation.[2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[3][4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially during reactions or when handling larger quantities.[3][6] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][5][6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions.[2][6][7] |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[4][6]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[3][7]
2. Handling the Compound:
-
Weighing: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[8] Use dedicated and clearly labeled spatulas and weighing boats. Handle the compound gently to avoid creating dust.[8]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[8] Keep the container covered as much as possible during dissolution.[8]
-
Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.[6]
3. Post-Experiment Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[8]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[8]
-
Hand Washing: Thoroughly wash hands with soap and water after removing PPE.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][8]
| Waste Type | Disposal Protocol |
| Solid Waste | Collect any solid waste, including contaminated weighing paper and pipette tips, in a clearly labeled, sealed hazardous waste container.[8] |
| Liquid Waste | Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.[3][8] |
| Container Disposal | Dispose of the empty container as unused product in an approved waste disposal plant.[2][9] |
Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for safe handling and disposal.
References
- 1. echemi.com [echemi.com]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


